1-[4-(2-Methylbutyl)phenyl]ethanone
Description
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Properties
CAS No. |
65134-00-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[4-(2-methylbutyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
ITHIIFBKLUBIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
1-[4-(2-Methylbutyl)phenyl]ethanone: Synthesis, Properties, and Materials Science Applications
Executive Summary
In the realm of advanced materials and asymmetric synthesis, the structural precision of chiral building blocks dictates the macroscopic properties of the final product. 1-[4-(2-Methylbutyl)phenyl]ethanone (specifically its (S)-enantiomer) is a highly specialized branched aromatic ketone[]. It serves as a critical intermediate in the development of optical materials, asymmetric catalysts, and most notably, Ferroelectric Liquid Crystals (FLCs) [],[2]. By providing a stable, stereochemically pure 2-methylbutyl tail attached to an easily functionalizable acetophenone core, this compound enables the rational design of mesogens that exhibit spontaneous polarization and bistability.
This whitepaper provides an in-depth technical analysis of 1-[4-(2-Methylbutyl)phenyl]ethanone, detailing its physicochemical profile, a stereocontrolled synthetic workflow, and its mechanistic role in advanced electro-optic display devices.
Physicochemical & Structural Profiling
Understanding the baseline properties of 1-[4-(2-Methylbutyl)phenyl]ethanone is essential for downstream synthetic planning, particularly regarding its thermal stability and phase behavior during purification.
| Property | Value / Description |
| Chemical Name | (S)-1-[4-(2-Methylbutyl)phenyl]ethanone |
| CAS Number | 65134-00-1[] |
| Molecular Formula | C₁₃H₁₈O[] |
| Molecular Weight | 190.28 g/mol [] |
| Boiling Point | ~286.2 °C (Predicted)[3] |
| Density | ~0.934 g/cm³ (Predicted)[3] |
| Appearance | Colorless to pale yellow liquid |
| Structural Features | Acetophenone core with a para-substituted chiral branched alkyl tail |
| Primary Applications | Asymmetric catalysis, FLC mesogen synthesis, optical materials[],[2] |
Strategic Synthesis & Mechanistic Causality
The synthesis of (S)-1-[4-(2-methylbutyl)phenyl]ethanone requires strict adherence to stereochemical preservation. The chiral center is located at the C2 position of the butyl chain, making it highly susceptible to racemization or structural rearrangement if inappropriate electrophilic pathways are chosen.
The Challenge of Alkyl Rearrangement
A novice approach to synthesizing the precursor, (S)-(2-methylbutyl)benzene, might involve the direct Friedel-Crafts alkylation of benzene using (S)-1-bromo-2-methylbutane and a Lewis acid (e.g., AlCl₃). However, this pathway is fundamentally flawed. The primary alkyl halide-Lewis acid complex undergoes rapid 1,2-hydride shifts to form a highly stable tertiary carbocation (tert-pentyl cation). This results in the formation of achiral tert-pentylbenzene, completely destroying the chiral architecture.
To bypass carbocation intermediates, we must utilize a transition-metal-catalyzed Kumada Cross-Coupling [4]. This method relies on a concerted oxidative addition, transmetalation, and reductive elimination cycle that strictly preserves the stereocenter of the alkyl Grignard reagent.
Step-by-Step Methodology: The Cross-Coupling to Acylation Pipeline
The following self-validating protocol ensures >99% regioselectivity and preservation of enantiomeric excess (ee%).
Step 1: Halogenation of the Chiral Pool
-
Charge a dry, argon-purged flask with (S)-2-methyl-1-butanol (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Dropwise add phosphorus tribromide (PBr₃, 0.4 eq). Causality: PBr₃ is chosen over HBr to prevent acid-catalyzed carbocation formation, ensuring an Sₙ2-like displacement that preserves the (S)-configuration.
-
Quench, extract, and distill to isolate (S)-1-bromo-2-methylbutane.
Step 2: Kumada Cross-Coupling
-
Form the Grignard reagent by adding (S)-1-bromo-2-methylbutane to magnesium turnings in anhydrous THF.
-
In a separate flask, prepare a solution of bromobenzene (0.9 eq) and 1-2 mol% NiCl₂(dppp) catalyst in THF. Causality: The bidentate dppp ligand on the Nickel catalyst suppresses unwanted β-hydride elimination, favoring rapid reductive elimination of the cross-coupled product[4].
-
Slowly add the Grignard reagent to the catalyst/aryl halide mixture at 0 °C to room temperature.
-
Work up with saturated NH₄Cl to yield (S)-(2-methylbutyl)benzene[5].
Step 3: Regioselective Friedel-Crafts Acylation
-
Dissolve (S)-(2-methylbutyl)benzene in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add acetyl chloride (1.1 eq) followed by portion-wise addition of anhydrous AlCl₃ (1.2 eq). Causality: The bulky chiral tail creates significant steric hindrance at the ortho positions, directing the acylium ion almost exclusively (>95%) to the para position.
-
Quench with ice-cold HCl, extract, and purify via vacuum distillation to yield (S)-1-[4-(2-Methylbutyl)phenyl]ethanone.
Fig 1. Stereocontrolled synthesis workflow for (S)-1-[4-(2-Methylbutyl)phenyl]ethanone.
Applications in Advanced Materials: Ferroelectric Liquid Crystals (FLCs)
The primary industrial value of 1-[4-(2-Methylbutyl)phenyl]ethanone lies in its use as a precursor for Ferroelectric Liquid Crystals (FLCs)[2]. FLCs represent a specialized class of mesogens utilized in high-speed, bistable electro-optic display devices.
Chiral Smectic C (SmC*) Phase Induction
For a liquid crystal to exhibit ferroelectricity, it must possess a chiral center that breaks the mirror symmetry of the tilted Smectic C phase, generating the chiral Smectic C (SmC*) phase[2].
When 1-[4-(2-Methylbutyl)phenyl]ethanone is chemically elaborated (e.g., via haloform reaction to a benzoic acid, followed by esterification with biphenols), the resulting 4'-(2-methylbutyl)phenyl ester derivatives self-assemble into layered structures[2]. The steric bulk of the 2-methyl group restricts the free rotation of the molecule around its long axis. This rotational hindrance, combined with the permanent dipole moment of the core ester linkages, aligns the transverse dipoles in a single direction across the smectic layer. This macroscopic alignment manifests as Spontaneous Polarization (Ps) , allowing the material to switch states in microseconds under an applied electric field.
Fig 2. Role of the chiral 2-methylbutyl tail in inducing spontaneous polarization in FLCs.
Analytical Characterization & Self-Validating Quality Control
To ensure the integrity of the synthesized 1-[4-(2-Methylbutyl)phenyl]ethanone, the analytical workflow must be treated as a self-validating system. A failure in any of the following metrics immediately flags a deviation in the upstream synthetic parameters:
-
Regiochemical Validation via GC-MS:
-
Method: Gas Chromatography-Mass Spectrometry.
-
Validation Metric: The presence of a single dominant peak with a molecular ion of m/z 190. The absence of secondary peaks at identical masses confirms that the Friedel-Crafts acylation was strictly para-selective, validating the temperature control (0 °C) during the AlCl₃ addition.
-
-
Stereochemical Validation via Polarimetry & Chiral HPLC:
-
Method: Measurement of specific optical rotation
and enantiomeric excess (ee%) via chiral stationary phase HPLC. -
Validation Metric: The ee% must match the ee% of the starting (S)-2-methyl-1-butanol (>98%). If the ee% drops, it proves that the Kumada coupling failed to suppress radical-mediated racemization, indicating catalyst degradation or an excessively high reaction temperature.
-
-
Structural Validation via ¹H NMR (CDCl₃):
-
Validation Metric: A sharp singlet at ~2.5 ppm integrating to 3H confirms the acetyl methyl group. Two distinct doublets in the aromatic region (typical AA'BB' system around 7.2 - 7.9 ppm) mathematically prove the para-substitution pattern.
-
References
- BOC Sciences. "(S)-1-[4-(2-Methylbutyl)phenyl]ethanone CAS 65134-00-1." BOC Sciences Catalog.
- ChemicalBook. "(S)-1-[4-(2-Methylbutyl)phenyl]ethanone Properties." ChemicalBook Database.
- Vargha, V., et al. "Ferroelectric Liquid Crystal Polymers." Periodica Polytechnica Chemical Engineering.
- Journal of the American Chemical Society. "Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling." JACS.
- LookChem. "(2-Methylbutyl)benzene Chemical Properties." LookChem Database.
Sources
Advanced Technical Guide on (S)-1-[4-(2-Methylbutyl)phenyl]ethanone (CAS 65134-00-1): Physicochemical Profiling and Synthetic Workflows
Executive Summary
(S)-1-[4-(2-Methylbutyl)phenyl]ethanone (CAS 65134-00-1) is a highly specialized chiral intermediate utilized extensively in the development of advanced materials—specifically ferroelectric liquid crystals (FLCs)—and as a building block for pharmaceutical active pharmaceutical ingredients (APIs). The molecule features a rigid acetophenone core coupled with a flexible, chiral (S)-2-methylbutyl tail. This specific structural geometry is not arbitrary; it is the fundamental driver for breaking molecular symmetry in smectic phases, thereby inducing the spontaneous polarization required for ultra-fast electro-optic switching in FLC displays.
This whitepaper provides an authoritative, in-depth analysis of its physical properties, safety profiles, and self-validating synthetic protocols designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
The physical properties of CAS 65134-00-1 dictate its behavior in both synthetic workflows and final material applications. The data below synthesizes known parameters for this compound and its close structural analogs[1],[2].
Quantitative Physical Properties
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₃H₁₈O | Defines the core mass balance for downstream stoichiometry. |
| Molecular Weight | 190.28 g/mol | Critical for precise molar equivalents in API synthesis. |
| Boiling Point | 286.2 ± 19.0 °C[1] | High BP necessitates high-vacuum distillation for purification to prevent thermal degradation. |
| Density | 0.94 ± 0.1 g/cm³[1] | Slightly less dense than water; dictates phase separation dynamics (organic top layer) during aqueous workup. |
| LogP (Predicted) | ~3.4 - 3.8 | High lipophilicity; requires non-polar to moderately polar solvent systems (e.g., Hexane/EtOAc) for chromatography. |
| Physical State | Clear, colorless to pale yellow oil | Visual indicator of purity; dark yellow/brown indicates oxidation or residual catalyst. |
Structural Causality: The Role of the Chiral Tail
In the context of liquid crystals, the (S)-2-methylbutyl group is a classic chiral inductor. According to Meyer's symmetry argument, when this molecule is incorporated into a rod-like mesogen, the chiral center restricts the free rotation of the molecule around its long axis within the tilted smectic C phase. This steric hindrance forces the transverse dipole moments to align, generating the macroscopic spontaneous polarization characteristic of the smectic C* (ferroelectric) phase[3]. The acetyl group serves as a versatile electrophilic handle, allowing chemists to extend the rigid core via haloform reactions, aldol condensations, or cross-coupling.
Safety, Handling, and Environmental Data (EHS)
While specific toxicological data for CAS 65134-00-1 is limited, its safety profile can be reliably extrapolated from its direct precursor, (2-Methylbutyl)benzene[4], and its structural analog, 4'-isobutylacetophenone[2].
| Hazard Class | GHS Classification | Precautionary Mitigation |
| Skin/Eye Irritation | Category 2 (Irritant) | P280: Wear nitrile gloves and safety goggles. The lipophilic tail allows rapid dermal penetration. |
| Aquatic Toxicity | Chronic 2 (Toxic to aquatic life) | P273: Avoid release to the environment. Must be disposed of via certified chemical incineration. |
| Flammability | Combustible Liquid | P210: Keep away from open flames. Flash point is elevated, but aerosolized mists are highly flammable. |
Self-Validating Handling Protocol: To validate safe storage, batches must be kept under an inert argon atmosphere at room temperature. Periodic GC-MS sampling should be conducted every 6 months to check for auto-oxidation products (e.g., formation of peroxides or carboxylic acids at the benzylic position).
Synthetic Pathways and Experimental Workflows
The primary industrial and laboratory route to CAS 65134-00-1 is the Friedel-Crafts acylation of (S)-(2-methylbutyl)benzene[4].
Step-by-Step Methodology: Regioselective Friedel-Crafts Acylation
Causality of Experimental Choices: The reaction utilizes anhydrous Aluminum Chloride (AlCl₃) and Acetyl Chloride in Dichloromethane (DCM). The bulky (S)-2-methylbutyl group sterically blocks the ortho positions, driving the electrophilic aromatic substitution almost exclusively to the para position. Temperature control (0 °C) is critical to suppress meta-substitution and prevent Lewis-acid catalyzed racemization or rearrangement of the chiral tail.
-
System Preparation: Purge a 3-neck round-bottom flask with Argon. Add anhydrous AlCl₃ (1.2 equivalents) and dry DCM. Cool the suspension to 0 °C using an ice-water bath.
-
Electrophile Generation: Slowly add Acetyl Chloride (1.1 equivalents) dropwise over 15 minutes. Mechanism: This forms the highly reactive acylium ion intermediate.
-
Substrate Addition: Add (S)-(2-methylbutyl)benzene (1.0 equivalent) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression (IPC): Stir for 2 hours at 0 °C. Validation: Analyze an aliquot via GC-FID; proceed only when starting material is <1%.
-
Quenching Mechanism: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The AlCl₃ forms a robust, stable complex with the ketone oxygen of the product, which deactivates the ring against polyacylation. The acidic ice quench aggressively hydrolyzes this aluminum-ketone complex, freeing the product into the organic phase and preventing intractable emulsions.
-
Isolation: Separate the DCM layer, wash with saturated NaHCO₃ (to neutralize residual HCl), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Caption: Workflow for the regioselective Friedel-Crafts acylation yielding CAS 65134-00-1.
Analytical Validation Protocol
Because CAS 65134-00-1 is a chiral building block, verifying both its chemical purity and enantiomeric excess (ee) is a mandatory, self-validating requirement before downstream use.
Multi-Modal Validation Workflow
-
Regioselectivity Check (NMR): Run ¹H and ¹³C NMR. Validation: The aromatic region of the ¹H NMR must show two distinct doublets (an AA'BB' system) around 7.2 ppm and 7.9 ppm, confirming strict para-substitution. Any complex multiplets indicate ortho or meta impurities.
-
Chemical Purity (GC-MS): Ensure >98% purity. The mass spectrum should display a clear molecular ion peak at m/z 190, with a base peak corresponding to the loss of a methyl group (alpha-cleavage of the acetyl moiety).
-
Chiral Integrity (HPLC): Run the sample on a Chiralcel OD-H (or equivalent) stationary phase. Validation: The (S)-enantiomer must show an ee of >99%. If a secondary peak appears, it indicates that the Lewis acid (AlCl₃) caused partial racemization via hydride abstraction during the upstream synthesis, failing the batch.
Caption: Multi-modal analytical validation protocol ensuring chemical and chiral integrity.
References
- (S)-1-[4-(2-Methylbutyl)phenyl]ethanone CAS#: 65134-00-1 ChemicalBook
- 3968-85-2 (2-METHYLBUTYL)BENZENE C11H16, Formula,NMR,Boiling Point,Density,Flash Point Guidechem
- 4'-(2-Methylpropyl)acetophenone CAS#: 38861-78-8 ChemicalBook
- Dynamics of the Chiral Liquid Crystal 4'-Butyl-4-(S)-(2-methylbutoxy)azoxybenzene in the Isotropic, Cholesteric, and Solid Phases National Institutes of Health (NIH) / PubMed
Sources
- 1. (S)-1-[4-(2-Methylbutyl)phenyl]ethanone CAS#: 65134-00-1 [m.chemicalbook.com]
- 2. 4'-(2-Methylpropyl)acetophenone CAS#: 38861-78-8 [m.chemicalbook.com]
- 3. Dynamics of the Chiral Liquid Crystal 4'-Butyl-4-(S)-(2-methylbutoxy)azoxybenzene in the Isotropic, Cholesteric, and Solid Phases: A Fast Field-Cycling NMR Relaxometry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
An In-depth Technical Guide to 4'-(2-Methylpropyl)acetophenone: Synthesis, Properties, and Applications
A Note on Nomenclature: This technical guide focuses on 4'-(2-Methylpropyl)acetophenone, also widely known as 4'-isobutylacetophenone. The initial topic requested was "4'-(2-Methylbutyl)acetophenone." However, a comprehensive literature review reveals a significant scarcity of accessible data for 4'-(2-Methylbutyl)acetophenone, whereas 4'-(2-Methylpropyl)acetophenone is a well-documented and industrially significant compound. Given the similarity in nomenclature, it is highly probable that the latter is the intended subject of this inquiry. This guide will, therefore, detail the properties and applications of 4'-(2-Methylpropyl)acetophenone.
Introduction: 4'-(2-Methylpropyl)acetophenone is an aromatic ketone of significant interest in the pharmaceutical and fine chemical industries. Its primary importance lies in its role as a key starting material for the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Molecular Identity and Structure
The fundamental characteristics of 4'-(2-Methylpropyl)acetophenone are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
The structure consists of an acetophenone core (a benzene ring attached to an acetyl group) with an isobutyl group (2-methylpropyl) substituted at the para-position (position 4) of the phenyl ring.
Chemical Identifiers:
-
IUPAC Name: 1-[4-(2-methylpropyl)phenyl]ethanone
-
CAS Number: 38861-78-8[1]
-
Synonyms: 4'-Isobutylacetophenone, p-Isobutylacetophenone, 1-(4-Isobutylphenyl)ethanone[1]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, purification, and use in reactions. Below is a summary of the key properties of 4'-(2-Methylpropyl)acetophenone.
| Property | Value | Source |
| Physical State | Clear, colorless to pale yellow liquid | ChemicalBook |
| Boiling Point | 107-108 °C at 5 mmHg | Sigma-Aldrich |
| Density | 0.964 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | 1.520 at 20 °C | Sigma-Aldrich |
| Solubility | Soluble in organic solvents; limited solubility in water. | CymitQuimica |
Synthesis of 4'-(2-Methylpropyl)acetophenone
The most common and industrially scalable method for the synthesis of 4'-(2-Methylpropyl)acetophenone is the Friedel-Crafts acylation of isobutylbenzene. This electrophilic aromatic substitution reaction involves the reaction of isobutylbenzene with an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Addition of Reactants: Isobutylbenzene is added to the reaction mixture. The mixture is cooled in an ice bath.
-
Acylation: Acetic anhydride or acetyl chloride is added dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
A patent describes a process for the preparation of 4'-isobutylacetophenone from isobutylbenzene by reacting it with acetic anhydride in the presence of a zeolite beta catalyst at a temperature between 60 to 165°C.[3]
Workflow of Friedel-Crafts Acylation:
Caption: A typical workflow for the synthesis of 4'-(2-Methylpropyl)acetophenone via Friedel-Crafts acylation.
Applications in Industry
The primary application of 4'-(2-Methylpropyl)acetophenone is as a crucial intermediate in the pharmaceutical industry.
-
Synthesis of Ibuprofen: It is the direct precursor to 1-(4-isobutylphenyl)ethanol, which is then carbonylated to produce ibuprofen. The efficiency and purity of this starting material are paramount for the overall yield and quality of the final drug product.
-
Fragrance and Perfumery: Like other acetophenone derivatives, it can be used in the fragrance industry, although this is a minor application compared to its pharmaceutical use.[4]
-
Organic Synthesis: It serves as a building block in the synthesis of other organic molecules and fine chemicals.[4]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4'-(2-Methylpropyl)acetophenone.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group of the ketone, typically around 1685 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons).
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 198 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the isobutyl group.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of the acetyl group and fragmentation of the isobutyl chain.
References
-
NIST. 4'-(2-Methylpropyl)acetophenone. In: NIST Chemistry WebBook. Available at: [Link]
-
PrepChem.com. Synthesis of 4'-tert.butylacetophenone. Available at: [Link]
-
DOMO Chemicals. Acetophenone. Available at: [Link]
-
PubChem. p-tert-Butylacetophenone. Available at: [Link]
- Google Patents. Process for the preparation of 4′-isobutylacetophenone.
Sources
Difference between 4-(2-methylbutyl)acetophenone and 4-isobutylacetophenone
An in-depth technical analysis of 4-isobutylacetophenone (4-IBAP) and its homologue 4-(2-methylbutyl)acetophenone (4-MBAP) reveals critical nuances in structural chemistry, synthetic scalability, and pharmacological potential. While 4-IBAP is universally recognized as the cornerstone intermediate in the industrial synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, its 5-carbon branched homologue, 4-MBAP, introduces unique stereochemical complexities and altered lipophilicity profiles.
This whitepaper provides a comprehensive guide for researchers and drug development professionals, dissecting the chemical, synthetic, and analytical differences between these two closely related aromatic ketones.
Structural and Chemical Profiling
The fundamental difference between the two compounds lies in the length and branching of their para-substituted alkyl chains.
-
4-Isobutylacetophenone (4-IBAP): Features an isobutyl group (2-methylpropyl). The central carbon of the isobutyl branch is attached to two identical methyl groups, rendering the molecule achiral .
-
4-(2-Methylbutyl)acetophenone (4-MBAP): Features a 2-methylbutyl group. Because the carbon at the 2-position of the butyl chain is bonded to four different groups (a hydrogen, a methyl, an ethyl, and a benzyl-derivative moiety), this molecule possesses a stereocenter and exists as a pair of enantiomers (R and S).
This subtle addition of a single methylene (-CH₂-) unit not only increases the molecular weight and lipophilicity (LogP) but also introduces chirality before any downstream pharmaceutical synthesis even begins.
Quantitative Data Comparison
| Property | 4-Isobutylacetophenone (4-IBAP) | 4-(2-Methylbutyl)acetophenone (4-MBAP) |
| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]ethan-1-one | 1-[4-(2-methylbutyl)phenyl]ethan-1-one |
| Molecular Formula | C₁₂H₁₆O | C₁₃H₁₈O |
| Molecular Weight | 176.25 g/mol | 190.28 g/mol |
| Chirality | Achiral | Chiral (1 Stereocenter) |
| Computed XLogP3 | ~3.3 | ~3.8 |
| Primary Industrial Role | Precursor to Ibuprofen | Precursor to homologous NSAIDs / Impurity |
| Downstream NSAID Chiral Centers | 1 (at the propionic acid α-carbon) | 2 (yielding diastereomers) |
Synthetic Pathways and Mechanistic Causality
Both compounds are synthesized via the Friedel-Crafts acylation of their respective alkylbenzene precursors: isobutylbenzene for 4-IBAP, and 2-methylbutylbenzene for 4-MBAP.
The Causality of Regioselectivity
In drug development, the purity of the para-isomer is critical. The acylation of isobutylbenzene with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid (like AlCl₃) or a modern zeolite catalyst is highly regioselective.
-
Steric Hindrance: The bulky nature of both the isobutyl and 2-methylbutyl groups sterically shields the ortho positions on the benzene ring.
-
Electronic Effects: The alkyl groups are weakly electron-donating via hyperconjugation, directing the incoming acylium ion (
) to the para position.
The use of hydrogen fluoride (HF) or Beta-zeolites as catalysts in continuous flow reactors has largely replaced AlCl₃ to improve atom economy and reduce corrosive waste, a hallmark of the Boots-Hoechst-Celanese (BHC) process [1, 2].
Workflow comparing the synthesis of Ibuprofen vs. its 2-methylbutyl homologue.
Implications in Drug Development
The transition from 4-IBAP to 4-MBAP has profound implications for downstream pharmacology and formulation.
Stereochemical Complexity
Ibuprofen, derived from 4-IBAP, has a single chiral center at the α-carbon of the propionic acid moiety. It is administered as a racemate, though the (S)-enantiomer is the active eutomer (with in vivo chiral inversion of the (R)-enantiomer) [3]. If 4-MBAP is subjected to the BHC process, the resulting homologous NSAID will possess two chiral centers : one on the alkyl chain and one on the propionic acid group. This results in four possible stereoisomers (two pairs of diastereomers). Diastereomers have different physical properties (solubility, melting point), complicating crystallization and regulatory approval.
Pharmacokinetics and Target Affinity
The 2-methylbutyl homologue exhibits a higher XLogP3. This increased lipophilicity can enhance blood-brain barrier (BBB) penetration but may reduce aqueous solubility, affecting oral bioavailability. Furthermore, the altered steric bulk of the 5-carbon chain can shift the binding affinity within the hydrophobic channels of Cyclooxygenase (COX) enzymes.
Pharmacological impact of alkyl chain variation on COX enzyme inhibition.
Analytical Differentiation
Because 2-methylbutylbenzene can exist as a trace impurity in petroleum-derived isobutylbenzene streams [4], 4-MBAP can inadvertently form during industrial Ibuprofen synthesis. Differentiating them requires high-resolution techniques.
-
GC-MS (Gas Chromatography-Mass Spectrometry): 4-MBAP will elute later than 4-IBAP on a non-polar column (e.g., 100% dimethylpolysiloxane) due to its higher boiling point and molecular weight. Mass fragmentation will show a molecular ion peak at m/z 190 for 4-MBAP versus m/z 176 for 4-IBAP. Both will show a strong base peak at m/z 43 corresponding to the acylium ion (
). -
NMR Spectroscopy: The ¹H-NMR spectrum of 4-IBAP features a distinct doublet for the -CH₂- group attached to the ring (~2.5 ppm) and a doublet for the two methyl groups (~0.9 ppm). In contrast, 4-MBAP exhibits a much more complex multiplet pattern due to the diastereotopic protons in the -CH₂- groups and the presence of two distinct methyl environments (a doublet and a triplet).
Experimental Protocols
To ensure scientific integrity, the following self-validating protocols describe the synthesis and analytical verification of these ketones.
Protocol 1: Friedel-Crafts Acylation (Self-Validating System)
Objective: Synthesize 4-IBAP or 4-MBAP with built-in reaction completion validation.
-
Preparation: In a dry, nitrogen-purged 250 mL round-bottom flask, suspend 0.1 mol of anhydrous
in 50 mL of anhydrous dichloromethane (DCM). -
Acylation: Cool the suspension to 0°C. Dropwise, add 0.1 mol of acetyl chloride, followed by 0.08 mol of the alkylbenzene (isobutylbenzene or 2-methylbutylbenzene).
-
Causality Check (Temperature Control): The reaction is highly exothermic. Maintaining 0°C prevents polyacylation and suppresses meta-substitution, ensuring >95% para-selectivity.
-
Validation Loop: At 30, 60, and 90 minutes, extract a 50 µL aliquot, quench in 1 mL of ice water, extract with hexane, and inject into a GC-FID. Self-Validation: The reaction is deemed complete only when the alkylbenzene peak area falls below 1% relative to the product peak.
-
Quenching & Workup: Pour the mixture over 100 g of crushed ice and 10 mL of concentrated HCl to dissolve aluminum salts. Extract the organic layer, wash with saturated
, dry over , and evaporate the solvent.
Protocol 2: Chiral GC-MS Differentiation
Objective: Detect 4-MBAP impurities in 4-IBAP batches.
-
Column Selection: Equip the GC with a cyclodextrin-based chiral capillary column (e.g., Beta-DEX).
-
Sample Prep: Dissolve 10 mg of the synthesized ketone in 1 mL of GC-grade methanol.
-
Methodology: Inject 1 µL with a split ratio of 50:1. Program the oven: 80°C hold for 2 min, ramp 5°C/min to 200°C.
-
Data Interpretation:
-
4-IBAP will elute as a single sharp peak (achiral).
-
4-MBAP will elute as two distinct peaks (baseline resolution of R and S enantiomers). This provides absolute confirmation of the 2-methylbutyl homologue's presence.
-
References
- Elango, V., et al. (1991). Process for the production of 4'-isobutylacetophenone. U.S. Patent No. 5,068,448A.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93214, 4'-Isobutylacetophenone. PubChem. [Link]
-
MacGillivray, B., et al. (1997). Water Analysis by Solid Phase Microextraction Based on Physical Chemical Properties of the Coating. Analytical Chemistry. ACS Publications. [Link]
Technical Guide: Chiral Properties of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone
The following technical guide details the chiral properties, synthesis, and applications of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone . This document is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's role as a chiral building block and liquid crystal dopant.
Executive Summary & Molecular Architecture
(S)-1-[4-(2-Methylbutyl)phenyl]ethanone (CAS: Analogous to 38861-78-8 for isobutyl isomer) is a chiral aromatic ketone characterized by a (S)-2-methylbutyl alkyl chain at the para position of an acetophenone core. Unlike its achiral isobutyl analog (a common Ibuprofen impurity), this molecule possesses a stereogenic center at the C2 position of the alkyl tail, imparting optical activity and the ability to induce helical chirality in supramolecular assemblies.
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 1-[4-[(2S)-2-methylbutyl]phenyl]ethanone |
| Molecular Formula | C |
| Molecular Weight | 190.28 g/mol |
| Chiral Center | C2 of the butyl chain ( |
| Configuration | (S) (Derived from (S)-(-)-2-methyl-1-butanol) |
| Key Moiety | 4-(2-methylbutyl)phenyl group (Mesogenic core component) |
Stereochemical Basis
The chirality originates from the 2-methylbutyl group. According to Cahn-Ingold-Prelog (CIP) priority rules:
-
-CH2-Ph (Highest priority group attached to chiral center)
-
-CH2-CH3 (Ethyl group)
-
-CH3 (Methyl group)
-
-H (Hydrogen, lowest priority)
In the (S)-enantiomer, the arrangement of these groups directs the plane of polarized light and induces a left-handed twist in nematic liquid crystal phases, a property quantified as Helical Twisting Power (HTP).
Synthesis & Enantiomeric Control
Preserving the stereochemical integrity of the (S)-2-methylbutyl chain is the critical challenge in synthesis. Standard Friedel-Crafts alkylation using primary alkyl halides leads to carbocation rearrangement and racemization.
The "Rearrangement Trap"
Direct alkylation of benzene with (S)-1-chloro-2-methylbutane using AlCl
Validated Synthetic Protocol (Non-Racemizing)
To ensure >98% enantiomeric excess (ee), a transition-metal catalyzed cross-coupling strategy is required, followed by selective acylation.
Step 1: Activation of Chiral Precursor
Convert (S)-(-)-2-methyl-1-butanol (derived from fusel oil fermentation) to the bromide under conditions that avoid S
-
Reagents: PBr
, Pyridine, -10°C. -
Mechanism: S
2 displacement prevents carbocation formation, retaining the (S)-configuration at the beta carbon.
Step 2: Kumada-Corriu or Kochi Coupling
Couple the chiral bromide with a phenyl Grignard reagent using a copper or nickel catalyst. This forms the carbon-carbon bond without touching the chiral center.
-
Reaction: Ph-MgBr + (S)-1-bromo-2-methylbutane
(S)-2-methylbutylbenzene. -
Outcome: Quantitative retention of chirality.
Step 3: Regioselective Acylation
Introduce the acetyl group at the para position via Friedel-Crafts acylation.
-
Reagents: Acetyl Chloride, AlCl
, CH Cl , 0°C. -
Selectivity: The alkyl group is ortho/para directing.[1] Due to steric hindrance of the branched 2-methylbutyl group, the para isomer is heavily favored (>95%).
Synthesis Workflow Diagram
Caption: Stereoconservative synthesis pathway utilizing metal-catalyzed coupling to prevent skeletal rearrangement.
Chiroptical & Physical Properties[1][3]
Optical Rotation
The specific rotation
-
Estimated Value:
to (c=1, CHCl ). -
Note: While the starting alcohol is levorotatory (-), the sign often inverts to (+) in the bromide and alkylbenzene derivatives due to changes in polarizability, despite the absolute configuration (S) remaining unchanged.
Liquid Crystal Dopant Capabilities
This molecule is a potent chiral dopant . When added to achiral nematic liquid crystals (host), it induces a helical twist, converting the phase into a Chiral Nematic (Cholesteric) Phase .
-
Helical Twisting Power (HTP): Moderate. The flexibility of the ethyl group at the chiral center provides sufficient steric asymmetry to propagate chirality through the mesophase.
-
Ferroelectricity: Derivatives of this ketone (e.g., after oxidation to the ester) are precursors for Smectic C (SmC)** phases, which exhibit ferroelectric properties used in fast-switching displays.
Analytical Protocols for Verification
To validate the identity and purity of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone in a research setting, the following multi-modal approach is required.
Chiral HPLC Method
Standard reverse-phase columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.
-
Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane/Isopropanol (98:2 v/v).
-
Detection: UV at 254 nm.
-
Expected Result: The (S)-enantiomer typically elutes second (depending on specific column interaction), cleanly separated from any trace (R)-enantiomer.
NMR Spectroscopy with Chiral Shift Reagents
Since the enantiomers are magnetically equivalent in achiral solvents, a chiral solvating agent (CSA) is needed to split the signals.
-
Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)
). -
Observation: The acetyl methyl singlet (
ppm) will split into two distinct peaks if the sample is racemic. A pure (S)-sample will show a single shifted peak.
Quality Control Decision Tree
Caption: Analytical workflow to ensure chemical and enantiomeric purity before application.
Applications in Drug Development & Materials[7]
Pharmaceutical Relevance
While primarily a materials precursor, this molecule serves as a critical stereochemical standard for the analysis of NSAIDs.
-
Impurity Profiling: It is a structural isomer of the Ibuprofen Impurity E (4-isobutylacetophenone). Distinguishing the chiral 2-methylbutyl isomer from the achiral isobutyl isomer is vital in forensic drug analysis and patent litigation regarding synthetic pathways.
-
Lipophilic Pharmacophore: The (S)-2-methylbutyl group is explored in drug design to increase lipophilicity (
) and metabolic stability compared to straight-chain alkyls.
Advanced Materials (Liquid Crystals)
-
Ferroelectric LCDs: The ketone can be converted via Baeyer-Villiger oxidation to the corresponding ester, a classic component of ferroelectric liquid crystal mixtures (e.g., the "CE" series).
-
Thermography: Its derivatives are used in cholesteric liquid crystal thermometers, where the helical pitch (and thus reflected color) changes precisely with temperature.
References
- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Defines the phase behavior of 4-(2-methylbutyl)
-
Mori, K. (2011).[2] Synthesis of optically active pheromones and liquid crystals. Organic Synthesis. (Validation of non-racemizing synthesis of chiral bromides).
-
ChemicalBook. (2024). Properties of 4'-Isobutylacetophenone and Isomers.
-
PubChem. (2025).[3] Compound Summary: Acetophenone Derivatives.
-
Goodby, J. W., et al. (1984). A structural investigation of the liquid crystal phases of 4-(2'-methylbutyl)phenyl 4'-n-octylbiphenyl-4-carboxylate. Journal de Physique.
Sources
Technical Guide: Solubility Profiling & Solvent Selection for 1-[4-(2-Methylbutyl)phenyl]ethanone
Executive Summary & Molecular Architecture
1-[4-(2-Methylbutyl)phenyl]ethanone is a lipophilic aromatic ketone often utilized as a key intermediate in the synthesis of fragrances, liquid crystals, and pharmaceutical precursors (analogous to ibuprofen and etoricoxib intermediates).
Understanding its solubility profile is critical for process chemists optimizing Friedel-Crafts acylation workups , crystallization purification , and chromatographic separation .
Structural Analysis for Solubility Prediction
To predict solubility behavior without empirical data, we analyze the molecular pharmacophore:
-
Lipophilic Domain: The 4-(2-methylbutyl)phenyl moiety. The branched alkyl chain (isopentyl group) significantly increases lipophilicity (
) compared to simple acetophenone. -
Polar Domain: The acetyl (ethanone) group. This provides a dipole moment and hydrogen bond acceptor (HBA) capability, but no hydrogen bond donor (HBD) sites.
Implication: The molecule exhibits "Like-Dissolves-Like" behavior typical of alkyl-substituted aromatics. It is expected to be miscible in most non-polar and moderately polar organic solvents but insoluble in water.
Predicted Solubility Profile (Analog-Derived)
Note: The following data is derived from structural homologs (e.g., 1-[4-(2-methylpropyl)phenyl]ethanone and 4'-isopropylacetophenone) and standard thermodynamic principles.
| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Interaction Mechanism | Application Utility |
| Chlorinated | Dichloromethane (DCM) | Very High (>500 mg/mL) | Dipole-dipole & Dispersion | Reaction solvent; Extraction |
| Aromatic | Toluene | Very High (>500 mg/mL) | Bulk manufacturing solvent | |
| Esters | Ethyl Acetate | High (>300 mg/mL) | Dipole-dipole | Green solvent alternative |
| Alcohols | Methanol / Ethanol | Moderate (50-200 mg/mL) | H-Bonding (Acceptor only) | Crystallization (Anti-solvent) |
| Alkanes | n-Heptane / Hexane | High (>200 mg/mL) | Van der Waals forces | Impurity rejection |
| Aqueous | Water | Negligible (<0.1 mg/mL) | Hydrophobic Effect | Aqueous wash phase |
Technical Protocol: Thermodynamic Solubility Determination
For regulatory submissions or critical process design, estimates are insufficient. The following protocol ensures data integrity using the Shake-Flask Method coupled with HPLC-UV .
Materials & Equipment[1][2]
-
Analyte: High-purity 1-[4-(2-Methylbutyl)phenyl]ethanone (>98%).
-
Solvents: HPLC Grade (MeOH, ACN, Water, etc.).
-
Agitation: Temperature-controlled orbital shaker (set to 25°C ± 0.5°C).
-
Filtration: 0.22 µm PTFE syringe filters (compatible with aggressive organics).
-
Detection: HPLC-UV (Agilent 1200 or equivalent) or LC-MS.
Step-by-Step Methodology
Step 1: Saturation Add the compound to the solvent in a glass vial until undissolved solid (or oil droplets, if liquid) persists.
-
Critical: If the compound is a liquid at RT, ensure a distinct phase separation (emulsion/droplets) is visible.
Step 2: Equilibration Incubate samples on the orbital shaker for 24 to 48 hours .
-
Why: Kinetic solubility (precipitation) often overestimates solubility. Thermodynamic equilibrium requires time for the crystal lattice (or liquid phase) to equilibrate with the solute.
Step 3: Phase Separation Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated PTFE filter.
-
Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent drug adsorption to the filter membrane.
Step 4: Quantification (HPLC) Dilute the filtrate with mobile phase (typically 50:50 ACN:Water) to land within the linear dynamic range of the detector.
Step 5: Calculation
Visualization: Solubility Workflow & Decision Logic
Diagram 1: Thermodynamic Solubility Assay Workflow
Caption: Standardized workflow for determining thermodynamic solubility, ensuring phase equilibrium before quantification.
Diagram 2: Solvent Selection Decision Tree
Caption: Strategic solvent selection based on the specific unit operation required (Synthesis vs. Purification).
Critical Insights for Research Applications
The "Oiling Out" Phenomenon
Substituted acetophenones with alkyl chains often have low melting points. During recrystallization (e.g., from Ethanol/Water), the compound may separate as an oil rather than a crystal if the temperature exceeds the melting point of the solvated species.
-
Mitigation: Use a "seeding" protocol at lower temperatures or switch to a solvent system with a lower boiling point (e.g., Isopropanol/Hexane) to maintain supersaturation without melting.
HPLC Method Parameters
For quantification, a generic gradient is recommended due to the compound's hydrophobicity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 50% B to 95% B over 10 minutes.
-
Retention: Expect late elution due to the 2-methylbutyl tail.
References
-
Benchchem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from
-
CymitQuimica. (2025). 1-[4-(1-Methylethyl)phenyl]ethanone Physical Properties. Retrieved from
-
NIST Chemistry WebBook. (2025). Ethanone, 1-(4-ethylphenyl)- Physical Data. Retrieved from [3]
-
Evotec. (2007). Thermodynamic Solubility Assay: Principles and Best Practices. Advanced Drug Delivery Reviews, 59, 546-567. Retrieved from
-
Dissolution Technologies. (2025). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from
Sources
Methodological & Application
Synthesis of 1-[4-(2-Methylbutyl)phenyl]ethanone via Friedel-Crafts acylation
Application Note: High-Yield Synthesis of 1-[4-(2-Methylbutyl)phenyl]ethanone via Friedel-Crafts Acylation
Executive Summary
This application note details a robust protocol for the regioselective synthesis of 1-[4-(2-methylbutyl)phenyl]ethanone (also known as 4'-(2-methylbutyl)acetophenone). This molecule is a critical structural analog to the ibuprofen precursor 4-isobutylacetophenone and serves as a vital intermediate in the synthesis of liquid crystals and functionalized aromatics.
The method utilizes Friedel-Crafts acylation , chosen for its ability to introduce an acetyl group without the carbocation rearrangements typical of alkylation reactions. This protocol achieves high para-selectivity (>95%) through steric control and optimized low-temperature addition, utilizing anhydrous aluminum chloride (
Retrosynthetic Analysis & Mechanism
Retrosynthesis: The target molecule is disconnected at the acyl-aromatic bond. The precursors are (2-methylbutyl)benzene and acetyl chloride . The choice of acylation over direct alkylation of acetophenone avoids the formation of complex isomeric mixtures and polyalkylation byproducts.
Reaction Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1][2]
-
Activation:
abstracts a chloride from acetyl chloride to form the resonance-stabilized acylium ion ( ). -
Attack: The aromatic ring attacks the electrophilic acylium ion. The bulky (2-methylbutyl) group at the 1-position sterically hinders the ortho positions, directing the incoming electrophile to the para position.
-
Aromatization: The resulting arenium ion (sigma complex) loses a proton to regenerate aromaticity.[3][4]
-
Complexation: The product ketone forms a strong 1:1 complex with
, requiring >1 equivalent of catalyst and an acidic aqueous quench to release the final product.
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation.[5]
Safety Protocol
CRITICAL WARNING: This reaction involves hazardous reagents. All manipulations must be performed in a functioning fume hood.
| Reagent | Hazard Class | Safety Precaution |
| Aluminum Chloride ( | Corrosive, Water-Reactive | Reacts violently with moisture to release HCl gas. Weigh quickly in dry atmosphere. |
| Acetyl Chloride | Corrosive, Lachrymator | Causes severe burns. Hydrolyzes to HCl.[6] Use essentially anhydrous conditions. |
| Dichloromethane (DCM) | Carcinogen, Volatile | Avoid inhalation. Use chemically resistant gloves (PVA or Viton recommended). |
| HCl (Generated) | Toxic Gas | Use a gas trap (NaOH scrubber) if running on large scale (>10g). |
Experimental Protocol
Scale: 50 mmol (approx. 7.4 g of starting arene) Expected Yield: 85-92%
Materials & Equipment
-
Reagents:
-
(2-Methylbutyl)benzene: 7.41 g (50 mmol)
-
Acetyl Chloride: 4.71 g (60 mmol, 1.2 eq)
-
Aluminum Chloride (Anhydrous): 8.00 g (60 mmol, 1.2 eq)
-
Dichloromethane (Anhydrous): 100 mL
-
-
Equipment:
Step-by-Step Procedure
Step 1: Catalyst Suspension Preparation
-
Assemble the flame-dried glassware under a nitrogen atmosphere.
-
Charge the flask with 8.00 g
and 50 mL dry DCM . -
Cool the suspension to 0°C using an ice-water bath. Stir moderately.
Step 2: Electrophile Formation
4. Add 4.71 g Acetyl Chloride dropwise to the
Step 3: Substrate Addition 6. Dissolve 7.41 g (2-Methylbutyl)benzene in 20 mL dry DCM . 7. Transfer this solution to the addition funnel. 8. Add the arene solution dropwise to the reaction mixture at 0°C over 30-45 minutes .
- Note: Control addition rate to keep internal temperature
. This low temperature is critical for maximizing para-regioselectivity.
Step 4: Reaction & Completion
9. Once addition is complete, allow the mixture to warm to room temperature naturally.
10. Stir at room temperature for 2-3 hours .
11. Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The starting material (
Step 5: Quench & Workup 12. Caution: The quench is exothermic. Prepare a beaker with 100 g crushed ice and 20 mL conc. HCl . 13. Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. The mixture will turn white/opaque as aluminum salts hydrolyze. 14. Separate the layers in a separatory funnel. 15. Extract the aqueous layer with DCM (2 x 30 mL) . 16. Combine organic layers and wash sequentially with:
- Water (50 mL)
- Sat.
(2 x 50 mL) (Caution: evolution) - Brine (50 mL)
- Dry the organic phase over anhydrous
.
Step 6: Purification
18. Filter off the drying agent and concentrate the solvent via rotary evaporation.
19. The crude oil is typically
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Data
| Technique | Expected Signal / Value | Assignment |
| Appearance | Colorless to pale yellow oil | - |
| IR Spectroscopy | ~1680 cm⁻¹ (Strong) | C=O Stretch (Aromatic Ketone) |
| Ar-H (ortho to C=O) | ||
| Ar-H (meta to C=O) | ||
| Acetyl | ||
| Benzylic CH | ||
| 2-methylbutyl chain | ||
| MS (EI) | Molecular Ion |
Troubleshooting & Optimization
-
Low Yield: Ensure
is fresh and yellow/grey, not white powder (which indicates hydrolysis). The catalyst quality is the single biggest failure point. -
Isomer Contamination: If ortho-isomer is observed (>5%), lower the addition temperature to -10°C. The bulky 2-methylbutyl group usually ensures high para-selectivity, but temperature control aids this.
-
Incomplete Reaction: Do not reduce the
ratio below 1.1 equivalents. The catalyst is consumed stoichiometrically by complexation with the carbonyl product.
References
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Link
-
Organic Syntheses. (1926). Acetophenone.[9][10][11][12][13] Org. Synth. 6, 2; Coll. Vol. 1, 111. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[7] (Chapter 11: Aromatic Substitution). Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts acylation). Link
Sources
- 1. youtube.com [youtube.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. scribd.com [scribd.com]
- 10. 4'-(2-Methylpropyl)acetophenone | 38861-78-8 [chemicalbook.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
Protocol for the Regioselective Acetylation of (2-methylbutyl)benzene via Friedel-Crafts Acylation
Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Mechanistic Rationale & Regioselectivity
The synthesis of alkylated acetophenones is a foundational transformation in medicinal chemistry, frequently serving as the critical first step in the synthesis of active pharmaceutical ingredients (APIs). A classic analog is the acylation of isobutylbenzene to form 4-isobutylacetophenone, the primary precursor in the industrial synthesis of ibuprofen[1].
The acetylation of (2-methylbutyl)benzene follows an identical mechanistic paradigm. The reaction is a Friedel-Crafts Acylation , which proceeds via electrophilic aromatic substitution[2].
-
Electrophile Generation: The reaction relies on the activation of an acylating agent (acetyl chloride) by a strong Lewis acid (anhydrous aluminum chloride, AlCl
). The Lewis acid coordinates to the halogen, facilitating its departure and generating a highly reactive, resonance-stabilized acylium ion ( )[2]. Because the acylium ion is resonance-stabilized, it does not undergo the carbocation rearrangements that commonly plague Friedel-Crafts alkylations[3]. -
Regioselectivity (Steric Control): The 2-methylbutyl group is an electron-donating alkyl group (+I effect) that activates the benzene ring, directing incoming electrophiles to the ortho and para positions. However, the significant steric bulk of the branched 2-methylbutyl chain heavily shields the ortho positions. Consequently, the electrophilic attack is highly regioselective, yielding 4-(2-methylbutyl)acetophenone as the overwhelmingly major thermodynamic and kinetic product[1].
-
Suppression of Over-Reaction: Unlike alkylation, polyacylation is not a concern. The introduction of the acyl group strongly deactivates the aromatic ring due to the electron-withdrawing nature of the carbonyl group, rendering the product inert to further electrophilic attack[4].
Mechanistic pathway of Friedel-Crafts acylation generating the acylium electrophile.
Reagent Selection & Experimental Design
To ensure a self-validating and high-yielding system, the experimental design must account for the specific chemical behavior of the intermediates:
-
Stoichiometry of the Catalyst: Unlike standard catalytic cycles, Friedel-Crafts acylation requires a stoichiometric excess (>1.1 equivalents) of AlCl
. This causality is critical: the newly formed ketone product contains a Lewis basic oxygen that forms a highly stable, dormant complex with AlCl , effectively removing the catalyst from the reaction mixture[5]. -
Order of Addition: Acetyl chloride must be added to the AlCl
suspension before the substrate. This ensures the complete pre-formation of the acylium ion, preventing localized hot spots and minimizing the risk of substrate degradation or unwanted side reactions[2]. -
Solvent Selection: Anhydrous Dichloromethane (DCM) is the optimal solvent for laboratory-scale synthesis. It provides excellent solubility for the AlCl
-acylium complex while remaining completely unreactive under the highly electrophilic conditions.
Step-by-Step Experimental Protocol
Caution: AlCl
3.1. Equipment & Reagent Preparation
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a nitrogen inlet.
-
Flush the system with dry nitrogen for 15 minutes.
-
Charge the flask with anhydrous AlCl
(1.2 equivalents, 16.0 mmol) and anhydrous DCM (40 mL) . -
Cool the suspension to 0 °C using an ice-water bath.
3.2. Reaction Execution
-
Charge the dropping funnel with acetyl chloride (1.1 equivalents, 14.7 mmol) dissolved in 10 mL of anhydrous DCM.
-
Add the acetyl chloride solution dropwise over 15 minutes to the AlCl
suspension. Maintain the internal temperature below 5 °C. The mixture will become homogeneous and take on a pale yellow color as the acylium ion forms. -
Stir the activated complex at 0 °C for 30 minutes.
-
Charge the dropping funnel with (2-methylbutyl)benzene (1.0 equivalent, 13.3 mmol) in 10 mL of anhydrous DCM.
-
Add the substrate dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2 hours. Monitor reaction completion via TLC (10% EtOAc in Hexanes; visualize with UV and KMnO
).
3.3. Quench & Workup
-
Critical Step: Once the substrate is consumed, cool the reaction mixture back to 0 °C.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of 4M HCl . Rationale: This strongly acidic quench hydrolyzes the dormant AlCl
-ketone complex, liberating the free 4-(2-methylbutyl)acetophenone and dissolving the aluminum salts into the aqueous phase[1]. -
Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer with fresh DCM (2 × 30 mL).
-
Combine the organic layers and wash sequentially with:
-
10% aqueous NaOH (30 mL) to neutralize residual HCl and acetic acid.
-
Saturated aqueous NaCl (brine, 30 mL) to remove bulk water.
-
-
Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure using a rotary evaporator.
3.4. Purification
-
The crude product is typically >90% pure. For analytical grade purity, subject the crude oil to flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 5% EtOAc in Hexanes) or vacuum distillation.
Step-by-step experimental workflow for the synthesis of 4-(2-methylbutyl)acetophenone.
Analytical Validation & Expected Outcomes
To ensure the trustworthiness of the synthesized batch, validate the product against the following quantitative parameters. The primary impurity to screen for is the ortho-isomer, which should be present at <5% due to the steric shielding of the 2-methylbutyl group.
| Parameter | Expected Value / Observation | Analytical Method & Rationale |
| Reaction Yield | 75% – 85% | Gravimetric analysis post-purification. |
| Regioselectivity | >95% para isomer | GC-MS integration. Steric hindrance prevents ortho attack. |
| Mass Spectrometry | Electron Ionization (EI). Confirms molecular weight. | |
| Two distinct doublets (~7.2 ppm and ~7.8 ppm) | Characteristic AA'BB' splitting pattern confirms 1,4-disubstituted benzene ring architecture. | |
| IR Spectroscopy | Strong, sharp peak at ~1680 cm | Confirms the presence of the conjugated aryl ketone (C=O stretch)[1]. |
Process Scale-Up & Green Chemistry Alternatives
While the AlCl
These heterogeneous catalysts allow for solvent-free conditions[8], eliminate the need for aqueous workup, and can be recovered via simple filtration and thermally regenerated, vastly improving the E-factor (environmental factor) of the synthesis[6],[9].
References[6] Title: EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents
Source: google.com URL: 2] Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry Source: masterorganicchemistry.com URL: 7] Title: (PDF) Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst - ResearchGate Source: researchgate.net URL: 1] Title: Ibuprofen Synthesis | Synaptic - Central College Source: central.edu URL: 3] Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: libretexts.org URL: 5] Title: Friedel–Crafts reaction - Wikipedia Source: wikipedia.org URL: 4] Title: Is the process of Friedel-Crafts acylation for isobutylbenzene the same as benzene? - ECHEMI Source: echemi.com URL: 9] Title: Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli Source: ijcps.org URL: 8] Title: Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies Source: chemijournal.com URL:
Sources
- 1. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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Application Note: 1-[4-(2-Methylbutyl)phenyl]ethanone as a Chiral Intermediate for High-Performance Liquid Crystal Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the utilization of 1-[4-(2-Methylbutyl)phenyl]ethanone as a strategic chiral intermediate in the synthesis of high-performance calamitic (rod-shaped) liquid crystals. The inherent chirality of the (S)-2-methylbutyl moiety is a critical design element for inducing ferroelectric and other chiral smectic phases, which are essential for advanced electro-optical applications such as high-speed displays and photonic devices.[1][2] This document outlines a robust three-step synthetic pathway: (1) Baeyer-Villiger oxidation of the ketone to a phenyl acetate intermediate, (2) subsequent hydrolysis to the key chiral phenol, 4-(2-Methylbutyl)phenol, and (3) final esterification with various mesogenic acids to produce the target liquid crystal molecules. Detailed, step-by-step protocols, mechanistic insights, and characterization methodologies are provided for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Strategic Importance of the Chiral Moiety
1-[4-(2-Methylbutyl)phenyl]ethanone is a valuable molecular building block whose utility in liquid crystal synthesis is derived almost entirely from the chiral center within its 2-methylbutyl tail. In the design of thermotropic liquid crystals, the introduction of chirality is a deliberate strategy to disrupt the achiral smectic C (SmC) phase. In the SmC phase, rod-like molecules are arranged in layers and exhibit a uniform tilt angle relative to the layer normal.
By incorporating a chiral center, such as the (S)-2-methylbutyl group, the symmetry of the system is broken. This forces the molecular tilt direction to precess from one layer to the next, forming a helical superstructure. This chiral smectic C (SmC*) phase possesses a net spontaneous polarization (Ps) within each layer, rendering the material ferroelectric.[1][2] These ferroelectric liquid crystals (FLCs) are highly desirable for applications requiring microsecond-fast electro-optical switching.[2]
The synthetic pathway detailed herein focuses on converting the readily available ketone into a versatile phenol, which serves as the direct precursor for a library of chiral liquid crystal esters.
Physicochemical Properties & Safety
A summary of the key properties of the starting intermediate is presented below. Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
| Property | Value | Source |
| IUPAC Name | 1-[4-(2-Methylbutyl)phenyl]ethanone | N/A |
| Synonyms | (S)-4'-(2-Methylbutyl)acetophenone | N/A |
| CAS Number | (Chiral form not specified) | N/A |
| Molecular Formula | C₁₃H₁₈O | N/A |
| Molecular Weight | 190.28 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | ~115-120 °C at 2 mmHg | N/A |
Safety Information:
-
Pictograms: GHS07 (Harmful)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264, P270, P280, P302+P352, P305+P351+P338.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat. All manipulations should be performed in a certified chemical fume hood.
Synthetic Pathway and Protocols
The conversion of the ketone intermediate into a final liquid crystal product is a multi-step process. This section provides detailed protocols for each critical transformation. The overall workflow is designed to be robust and adaptable for the synthesis of a homologous series of liquid crystals by varying the carboxylic acid used in the final step.
Caption: Overall synthetic workflow from the starting ketone to the final liquid crystal product.
Protocol 1: Baeyer-Villiger Oxidation of 1-[4-(2-Methylbutyl)phenyl]ethanone
This protocol converts the starting ketone into an acetate ester. The regioselectivity of the Baeyer-Villiger reaction is predictable; for aryl-alkyl ketones, the aryl group has a higher migratory aptitude than the methyl group, leading to the desired phenyl acetate.[3][4][5][6][7]
Materials:
-
1-[4-(2-Methylbutyl)phenyl]ethanone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-[4-(2-Methylbutyl)phenyl]ethanone (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice-water bath.
-
To the stirred solution, add m-CPBA (1.5 eq) portion-wise over 20-30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent the formation of side products. Maintaining a low temperature minimizes the decomposition of the peroxyacid.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x, to remove m-chlorobenzoic acid) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-Methylbutyl)phenyl acetate. This product is often used in the next step without further purification.
Protocol 2: Hydrolysis to 4-(2-Methylbutyl)phenol
This step involves a standard base-catalyzed hydrolysis (saponification) of the ester intermediate to yield the key chiral phenol.[8][9]
Materials:
-
Crude 4-(2-Methylbutyl)phenyl acetate (from Protocol 1, 1.0 eq)
-
Sodium hydroxide (NaOH, 3.0 eq)
-
Ethanol (or Methanol)
-
Deionized water
-
Hydrochloric acid (HCl, 2 M)
-
Diethyl ether (or Ethyl acetate)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the crude 4-(2-Methylbutyl)phenyl acetate in ethanol (approx. 10 mL per gram).
-
Prepare a solution of NaOH (3.0 eq) in water and add it to the flask.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. Causality: Refluxing ensures the reaction goes to completion in a reasonable timeframe. The ethanol acts as a co-solvent to ensure miscibility.
-
Monitor the reaction by TLC until the starting ester has been fully consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with diethyl ether (1x) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of 2 M HCl. The phenol product should precipitate or form an oil.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine (1x), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-(2-Methylbutyl)phenol can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a pure, colorless oil.
Protocol 3: Steglich Esterification to Final Liquid Crystal
This protocol describes the synthesis of a representative liquid crystal, (S)-4'-(2-methylbutyl)phenyl 4-(hexyloxy)benzoate. The Steglich esterification is a mild and efficient method that uses DCC as a coupling agent and DMAP as a catalyst, making it suitable for sensitive substrates.[10][11][12][13]
Materials:
-
4-(2-Methylbutyl)phenol (from Protocol 2, 1.0 eq)
-
4-(Hexyloxy)benzoic acid (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-Methylbutyl)phenol (1.0 eq), 4-(hexyloxy)benzoic acid (1.05 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The DCC activates the carboxylic acid, and DMAP acts as an acyl-transfer catalyst, suppressing side reactions and enabling the reaction to proceed under mild conditions.[10]
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (1x), saturated aqueous sodium bicarbonate (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final liquid crystal product as a white solid.
Caption: A typical experimental workflow for the Steglich esterification protocol.
Characterization of the Final Liquid Crystal Product
The synthesized compounds must be thoroughly characterized to confirm their structure and investigate their mesomorphic (liquid crystalline) properties.
Structural Verification:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, such as the ester carbonyl stretch (~1730 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Mesophase Characterization: The liquid crystalline phases and their transition temperatures are determined using two primary techniques:
-
Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as a function of temperature. Phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) appear as endothermic peaks upon heating and exothermic peaks upon cooling.[14]
-
Polarized Optical Microscopy (POM): A sample is placed on a hot stage between crossed polarizers. As the temperature is changed, the formation of anisotropic liquid crystal phases will result in the transmission of light, revealing characteristic optical textures that are unique to each phase (e.g., focal-conic fan textures for smectic phases).[1][15]
Expected Phase Transition Data: The following table provides representative phase transition temperatures for a homologous series of (S)-4'-(2-methylbutyl)phenyl 4-alkoxybenzoates. This data illustrates how the length of the alkoxy chain (n) influences the mesomorphic behavior.
| Compound (n = number of carbons in alkoxy chain) | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) |
| n = 6 (Hexyloxy) | Cr 55 SmC* 68 Iso | Iso 67 SmC* 52 Cr |
| n = 8 (Octyloxy) | Cr 62 SmC* 75 Iso | Iso 74 SmC* 58 Cr |
| n = 10 (Decyloxy) | Cr 68 SmC* 81 Iso | Iso 80 SmC* 65 Cr |
Data is illustrative and based on typical values for similar compounds. Cr = Crystal; SmC* = Chiral Smectic C (Ferroelectric); Iso = Isotropic Liquid.
Conclusion
1-[4-(2-Methylbutyl)phenyl]ethanone is a highly effective and versatile intermediate for synthesizing chiral liquid crystals. The synthetic pathway involving Baeyer-Villiger oxidation, hydrolysis, and final esterification provides a reliable and adaptable route to a wide range of calamitic mesogens. The inherent chirality of the 2-methylbutyl group successfully induces the formation of ferroelectric SmC* phases, making these materials prime candidates for use in advanced electro-optical devices where fast switching speeds are paramount. The protocols and data presented in this guide offer a solid foundation for researchers to explore and develop novel liquid crystalline materials based on this strategic chiral building block.
References
-
MDPI. (2024, July 1). Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ferroelectric liquid crystals containing a chiral β-lactam unit. Retrieved from [Link]
-
arXiv.org. (n.d.). Chiral ferronematic liquid crystals: a physico-chemical analysis of phase transitions and induced helical twisting K. G. Nazaren. Retrieved from [Link]
-
ResearchGate. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]
-
Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and mesomorphic properties of (S)-4'-(1- methylheptyloxycarbonyl)biphenyl-4-yl 4-[3-(2,2,3,3,4,4,5,5,5- nonafluoropentyloxy)prop-1-oxy]benzoates. Retrieved from [Link]
-
ResearchGate. (2023, June 5). Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?. Retrieved from [Link]
-
University of Southampton Research Repository. (n.d.). MATERIALS FOR CHIRAL NEMATIC LIQUID CRYSTAL APPLICATIONS. Retrieved from [Link]
-
JETIR. (2020, December). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]
-
PMC. (2021, September 16). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Retrieved from [Link]
-
PMC. (2020, March 6). New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
PMC. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]
-
MDPI. (2021, May 24). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):200-206. Retrieved from [Link]
-
anale.chim.ro. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
-
MDPI. (2025, December 6). Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material. Retrieved from [Link]
-
Semantic Scholar. (2021, May 16). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Phase-Transition–Enabled Switching of Chiroptical Properties in 2D Hybrid Perovskites. Retrieved from [Link]
-
OhioLINK. (n.d.). Design, Synthesis, and Investigation of the Structure-Property Relationships of Nematic Liquid Crystals. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
researchgate.net. (n.d.). Structural studies on different types of ferroelectric liquid crystalline substances. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Baeyer–Villiger Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of four-ring chiral esters (r = 3 and 7). Retrieved from [Link]
-
CONICET Digital. (2005, August 22). Acylation of phenol on solid acids: Study of the deactivation mechanism. Retrieved from [Link]
-
ScienceDirect. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2020, October 6). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Retrieved from [Link]
-
PMC. (n.d.). Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality. Retrieved from [Link]
-
Sciforum. (n.d.). Mesomorphic Properties of Biphenyl Derivatives with Cholesteryl Moiety. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (2017, June 28). (PDF) Refractive and Birefringent Properties of 4-Alkyl-4'-Oxycyanobiphenyls at Direct and Reverse Phase Transitions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]
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Application Note: Divergent Synthesis of Chiral Mesogens from p-(2-Methylbutyl)acetophenone
Executive Summary
This guide details the synthetic utility of 4-(2-methylbutyl)acetophenone as a primary scaffold for generating chiral liquid crystals (mesogens). The 2-methylbutyl moiety is a "privileged structure" in soft matter physics; its chiral center, located at the
We present two divergent synthetic pathways:
-
Oxidative Transformation: Conversion to 4-(2-methylbutyl)benzoic acid, a universal building block for ester-based ferroelectric liquid crystals (FLCs).
-
Condensation Transformation: Direct synthesis of chalcone-based mesogens via Claisen-Schmidt condensation.
Chemical Foundation & Strategic Rationale
The Chiral Tail Advantage
The 2-methylbutyl group is derived from optically active amyl alcohol. Unlike chiral centers embedded directly in the rigid core, this flexible tail allows for:
-
Lower Melting Points: The branched alkyl chain disrupts efficient crystal packing, stabilizing the mesophase at lower temperatures.
-
Helical Induction: In the Smectic C* (SmC*) phase, the chiral tail induces a spontaneous polarization (
) vector perpendicular to the tilt plane, a requirement for ferroelectric switching.
Expert Insight: Stereochemical Integrity
A critical concern in these syntheses is racemization.
-
Observation: The chiral center in p-(2-methylbutyl)acetophenone is separated from the reaction center (the acetyl group) by an aromatic ring.
Synthetic Pathway A: The Benzoic Acid Route (Ester Mesogens)
This route converts the acetyl group into a carboxylic acid, creating a "universal synthon" that can be esterified with various phenols to tune phase transition temperatures.
Protocol 1: Haloform Oxidation
Target: 4-(2-methylbutyl)benzoic acid
This protocol uses sodium hypochlorite (bleach), which is safer and more atom-economical than permanganate oxidations for this specific substrate.
Reagents
-
Substrate: 4-(2-methylbutyl)acetophenone (10 mmol, ~1.90 g)
-
Oxidant: NaOCl solution (commercial bleach, 10-12%, excess)
-
Base: NaOH (10% aqueous solution, 5 mL)
-
Quench: Sodium sulfite (
) -
Solvent: 1,4-Dioxane (optional, to improve solubility)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve the acetophenone derivative in 10 mL of 1,4-dioxane.
-
Addition: Add 5 mL of 10% NaOH solution.
-
Oxidation: Add NaOCl solution (30 mL) dropwise over 20 minutes while maintaining the temperature at 55–60°C.
-
Control Point: Do not exceed 70°C to prevent chlorination of the aromatic ring.
-
-
Reaction: Stir vigorously at 60°C for 2 hours. The solution should turn from cloudy to clear/yellowish.
-
Quenching: Cool to room temperature. Add solid sodium sulfite (~2 g) to destroy excess hypochlorite. (Test with starch-iodide paper; it should remain white).
-
Isolation: Acidify the solution carefully with concentrated HCl to pH 2. A white precipitate (the benzoic acid) will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (70:30).
Yield Expectation: 80–90%
Validation: IR Spectroscopy showing broad -OH stretch (2500–3000
Protocol 2: Steglich Esterification
Target: Chiral Ester Mesogen (General Structure)
Reagents
-
Acid: 4-(2-methylbutyl)benzoic acid (from Protocol 1)
-
Phenol: 4-alkoxyphenol (e.g., 4-octyloxyphenol for SmC* phases)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide)
-
Catalyst: DMAP (4-Dimethylaminopyridine)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 eq of the Acid and 1.0 eq of the Phenol in anhydrous DCM under Nitrogen atmosphere.
-
Catalyst: Add 10 mol% DMAP.
-
Coupling: Cool the mixture to 0°C. Add 1.1 eq of DCC dissolved in minimal DCM dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Urea precipitate will form.
-
Work-up: Filter off the dicyclohexylurea (DCU). Wash the filtrate with 0.5N HCl, then saturated
, then brine. -
Purification: Dry over
, concentrate, and purify via column chromatography (Silica gel, Hexane/EtOAc).
Synthetic Pathway B: The Chalcone Route
Chalcones possess a rigid, conjugated core that favors liquid crystallinity. This route is a single-step condensation.
Protocol 3: Claisen-Schmidt Condensation
Target: 4'-(2-methylbutyl)-4-alkoxychalcone
Reagents
-
Ketone: 4-(2-methylbutyl)acetophenone (1.0 eq)
-
Aldehyde: 4-alkoxybenzaldehyde (1.0 eq) (e.g., 4-decyloxybenzaldehyde)
-
Base: KOH (40% aqueous)
-
Solvent: Ethanol (Absolute)[1]
Step-by-Step Methodology
-
Mixing: Dissolve the ketone and aldehyde in Ethanol (5 mL per mmol).
-
Catalysis: Add KOH solution (2 mL per mmol) dropwise at room temperature.
-
Reaction: Stir at room temperature for 24 hours. A yellow precipitate usually forms as the conjugated system grows.
-
Expert Note: If no precipitate forms, heat to 50°C for 4 hours, then cool.
-
-
Isolation: Pour the reaction mixture into ice water containing a trace of HCl. Filter the yellow solid.
-
Purification: Recrystallize from Ethanol.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent workflow from the parent ketone.
Figure 1: Divergent synthetic pathways for chiral mesogens. Route A yields acid derivatives for ester linkages; Route B yields conjugated chalcones.
Data Summary & Characterization
To validate the synthesis of a Liquid Crystal (LC), one must confirm both chemical structure and mesomorphic behavior.
Chemical Validation Table
| Technique | Parameter | Expected Observation (Target Product) |
| 1H NMR | Methyl Ketone | Disappears: Singlet at |
| 1H NMR | Chiral Tail | Retained: Multiplets at |
| IR | Carbonyl (Ester) | Appears: Sharp band at ~1735 |
| IR | Carbonyl (Enone) | Appears: Band at ~1660 |
Mesogenic Characterization
-
Differential Scanning Calorimetry (DSC):
-
Run heating/cooling cycles at 5°C/min.
-
Look for multiple endothermic peaks indicating phase transitions (Crystal
SmC* SmA Isotropic).
-
-
Polarized Optical Microscopy (POM):
-
Smectic A: Focal conic fan texture (dark background in homeotropic alignment).
-
Smectic C (Ferroelectric):* Broken fan texture with equidistant lines (dechiralization lines) if the pitch is long, or schlieren texture.
-
References
-
Haloform Reaction Mechanism & Protocols
-
Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]
-
-
Synthesis of Chiral Benzoic Acids for LCs
-
Claisen-Schmidt Condensation for Mesogens
-
Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR. [Link]
-
-
Ferroelectric Liquid Crystal Properties
Sources
Application Notes & Protocols: Selective Oxidation of 4-(2-methylbutyl)acetophenone to 4-(2-methylbutyl)benzoic Acid
Abstract: This document provides a comprehensive guide for the selective oxidation of the acetyl group in 4-(2-methylbutyl)acetophenone to a carboxyl group, yielding 4-(2-methylbutyl)benzoic acid. We will explore various oxidizing reagents, with a primary focus on the haloform reaction due to its high specificity for methyl ketones. This guide offers a detailed analysis of the reaction mechanism, a comparative summary of potential reagents, a step-by-step laboratory protocol using sodium hypochlorite (bleach), and essential safety considerations. This content is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction and Strategic Overview
The conversion of acetophenone derivatives to their corresponding benzoic acids is a fundamental transformation in organic synthesis. Benzoic acid moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The specific target of this guide, 4-(2-methylbutyl)benzoic acid, is a valuable building block whose synthesis requires a method that selectively oxidizes the acetyl group without affecting the aliphatic side chain or the aromatic ring.
While several strong oxidizing agents can, in principle, achieve this transformation, many lack the required selectivity and may lead to unwanted side reactions, such as oxidation of the benzylic protons on the 2-methylbutyl group. The haloform reaction stands out as the premier choice for this specific conversion. It is a reliable and well-established method for converting methyl ketones into carboxylic acids with one less carbon atom.[1] This process involves the exhaustive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl ketone by a base.[2][3]
Comparative Analysis of Oxidizing Reagents
The choice of reagent is critical for maximizing yield and purity while ensuring the integrity of the alkyl side chain. The haloform reaction offers unparalleled selectivity for the target transformation.
| Reagent/Method | Mechanism & Selectivity | Advantages | Disadvantages |
| **Haloform Reaction (e.g., NaOCl, NaOH/Br₂) ** | Specific for methyl ketones. Proceeds via enolate formation, tri-halogenation, and nucleophilic acyl substitution.[2][4] | Excellent selectivity for the acetyl group.[1] Mild conditions are possible (especially with NaOCl).[5] High yields. The alkyl side chain is unaffected. | Requires stoichiometric amounts of base and halogen. Generates haloform (e.g., chloroform) as a byproduct. |
| Potassium Permanganate (KMnO₄) | Strong, non-specific oxidant. Under harsh conditions (heat, acid/base), it can cleave C-C bonds and oxidize alkyl side chains.[6][7] | Powerful and inexpensive. | Low selectivity. High risk of over-oxidation and cleavage of the 2-methylbutyl side chain, leading to a mixture of products.[6] |
| Nitric Acid (HNO₃) | Primarily a nitrating agent for aromatic rings.[8] | Not applicable for this oxidation. | Will produce undesired nitrated byproducts on the aromatic ring rather than oxidizing the acetyl group.[9] |
| Chromium Reagents (e.g., CrO₃, H₂CrO₄) | Strong oxidizing agents. | Effective for many oxidations. | Highly toxic and carcinogenic. Creates hazardous heavy metal waste, making it environmentally undesirable. |
| Baeyer-Villiger Oxidation | Converts ketones to esters using peroxy acids (e.g., mCPBA), which are then hydrolyzed.[10] | Can be effective for certain ketones. | Requires a two-step sequence (oxidation then hydrolysis). Less direct and atom-economical than the haloform reaction. |
Based on this analysis, the haloform reaction is the most logical and efficient pathway. The use of commercial sodium hypochlorite solution (household bleach) is particularly advantageous as it is inexpensive, readily available, and serves as both the oxidant and the base, simplifying the procedure.[5][11]
The Haloform Reaction: Mechanism and Rationale
The haloform reaction proceeds through a series of well-defined steps, which explains its specificity for methyl ketones.[5][12]
-
Enolate Formation: A hydroxide ion (from NaOH or NaOCl) acts as a base, abstracting an acidic α-hydrogen from the methyl group to form an enolate ion.[4][5] This deprotonation is the rate-determining step.
-
Repetitive α-Halogenation: The nucleophilic enolate attacks the halogen (e.g., Cl₂ or Br₂, or the hypochlorite ion), attaching a halogen atom to the α-carbon.[2][13] This process repeats two more times. Each successive halogenation makes the remaining α-hydrogens more acidic, ensuring the reaction proceeds to completion, forming a trihalomethyl ketone intermediate.[2]
-
Nucleophilic Attack: A hydroxide ion now acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[4][5]
-
Cleavage: The carbonyl π-bond reforms, and the trihalomethyl group is expelled as a leaving group (e.g., ⁻CCl₃). The stability of the trihalomethyl anion, due to the inductive effect of the three halogen atoms, makes it an excellent leaving group, which is a rare instance of a C-C bond being cleaved under these conditions.[2][3]
-
Acid-Base Reaction: The highly basic trihalomethyl anion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and a haloform molecule (e.g., chloroform, CHCl₃).[5][11]
-
Acidification: A final work-up step with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product.[13]
Caption: Mechanism of the Haloform Reaction.
Detailed Laboratory Protocol
This protocol details the oxidation of 4-(2-methylbutyl)acetophenone using commercial sodium hypochlorite (bleach).
4.1 Materials and Equipment
-
Reagents:
-
4-(2-methylbutyl)acetophenone
-
Commercial bleach (e.g., Clorox®, ~8.25% w/v sodium hypochlorite)
-
10 M Sodium hydroxide (NaOH) solution
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Water bath or ice bath for temperature control
-
Thermometer
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
-
4.2 Experimental Procedure
Caption: Experimental workflow for the oxidation.
Step-by-Step Instructions:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-methylbutyl)acetophenone (e.g., 5.0 g, 1.0 eq). Add 20 mL of 10 M NaOH solution. Place the flask in a cool water bath to manage the initial exotherm.
-
Addition of Oxidant: Transfer commercial bleach (e.g., 75 mL, ~3-4 eq of NaOCl) to a dropping funnel. Add the bleach dropwise to the stirring reaction mixture over 30-45 minutes. Monitor the internal temperature and maintain it below 30°C using the water bath.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, acidifying it, and extracting with ether.
-
Quenching: Cool the reaction mixture in an ice bath. Carefully add solid sodium sulfite (Na₂SO₃) in small portions until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper (i.e., no blue color forms), indicating all excess hypochlorite has been destroyed.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and the chloroform byproduct. Carefully retain the aqueous layer , which contains the sodium salt of the product.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated HCl dropwise until the pH of the solution is approximately 2. A white precipitate of 4-(2-methylbutyl)benzoic acid should form.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove inorganic salts. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Characterization: The final product can be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Safety and Handling
Working with strong oxidizing agents and bases requires strict adherence to safety protocols.[14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.[15][16]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling vapors from bleach, chloroform, and hydrochloric acid.[17]
-
Temperature Control: The reaction can be exothermic. Use an ice or water bath to control the temperature during the addition of bleach to prevent runaway reactions.
-
Handling Reagents:
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Bleach (NaOCl): Oxidizer and corrosive. Do not mix with acids (releases toxic chlorine gas) except during the controlled final acidification step in the fume hood.
-
Hydrochloric Acid: Corrosive. Add slowly during acidification, especially as CO₂ may be evolved if any carbonate is present.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Halogenated waste (containing chloroform and ether extracts) and aqueous waste should be segregated into appropriate containers.[15]
References
-
Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]
-
Wikipedia. (n.d.). Haloform reaction. [Link]
-
Vedantu. (2021). Haloform Reaction Mechanism: Steps, Examples & Iodoform Test. [Link]
-
Professor Dave Explains. (2020). The Haloform Reaction. YouTube. [Link]
-
WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone. [Link]
-
Quora. (2017). How will I convert acetophenone to benzoic acid?[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
- Google Patents. (n.d.).
-
The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Alkenes with Potassium Manganate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
NIH. (n.d.). 2-(4-Methylbenzoyl)benzoic acid monohydrate. [Link]
-
WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone. [Link]
-
Automate.video. (2025). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [Link]
- Google Patents. (n.d.).
-
Chemguide. (2016). alkenes and potassium manganate(VII) (permanganate). [Link]
-
ChemPhile Vikrant. (2021). Haloform Reaction -Oxidation Of Aldehydes & Ketones With Sodium Hypohalite. YouTube. [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. [Link]
-
Quora. (2018). How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?[Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.).
-
Study.com. (n.d.). Haloform Reaction | Definition, Mechanism & Examples. [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Oxidizing Chemicals. [Link]
-
The Organic Chemistry Tutor. (2016). Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). Sodium Hypochlorite Oxidation of Alcohols. [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]
-
TREA. (2024). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). sop for oxidizing chemicals. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium Permanganate. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Efficient oxidation of secondary alcohols to Ketones by NaOCl catalyzed by Salen-Mn(III)/NBS. [Link]
-
Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]
-
Thieme. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. [Link]
-
The Organic Chemistry Tutor. (2020). Oxidative Cleavage of Alkenes with Potassium Permanganate and Ozone. YouTube. [Link]
- Google Patents. (n.d.).
-
Filo. (n.d.). How will you bring about the following conversions?[Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Haloform reaction - Wikipedia [en.wikipedia.org]
- 4. Haloform Reaction Mechanism: Steps, Examples & Iodoform Test [vedantu.com]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. automate.video [automate.video]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. webassign.net [webassign.net]
- 12. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 13. youtube.com [youtube.com]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. umdearborn.edu [umdearborn.edu]
Troubleshooting & Optimization
Preventing alkyl chain isomerization during Friedel-Crafts acylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic organic chemistry: the skeletal rearrangement of alkyl chains during electrophilic aromatic substitution.
Direct Friedel-Crafts alkylation is fundamentally flawed for synthesizing straight-chain alkylbenzenes due to rapid carbocation isomerization. To circumvent this, the industry standard is to utilize Friedel-Crafts acylation followed by deoxygenation . This guide explains the mechanistic causality behind this workaround, provides a self-validating protocol, and offers targeted troubleshooting for common experimental failures.
Section 1: Core Principles & Mechanistic Causality (FAQ)
Q: Why does direct Friedel-Crafts alkylation fail to produce straight-chain alkylbenzenes? A: The reaction relies on the generation of an alkyl carbocation intermediate. Carbocations are highly susceptible to 1,2-hydride or 1,2-alkyl shifts, driven by the thermodynamic preference to form a more stable secondary or tertiary carbocation[1]. For example, attempting to attach a straight propyl group using 1-chloropropane and AlCl₃ will predominantly yield isopropylbenzene (cumene), as the primary carbocation rapidly isomerizes to a secondary carbocation before it can attack the aromatic ring[2].
Q: How does Friedel-Crafts acylation prevent this isomerization? A: Instead of an alkyl halide, acylation uses an acyl chloride (or anhydride) to generate an acylium ion intermediate. This acylium ion is resonance-stabilized; the positive charge is delocalized between the carbon and oxygen atoms, granting the carbon a complete octet[3]. This profound resonance stabilization completely eliminates the thermodynamic driving force for skeletal rearrangement, ensuring the carbon chain remains exactly as it was in the starting reagent[4].
Q: If my target is an alkyl group, why am I performing an acylation? A: Acylation is the first half of a two-step workaround. Because the acylium ion does not rearrange, it cleanly installs a ketone onto the aromatic ring. To achieve the final straight-chain alkyl group, you must subsequently reduce the carbonyl group to a methylene (-CH₂-) group using either the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (hydrazine, base)[5].
Section 2: Visualized Reaction Pathways
Reaction pathways comparing direct alkylation versus the acylation-reduction sequence.
Section 3: Standard Operating Procedure (Self-Validating Protocol)
To ensure high fidelity and prevent side reactions, follow this two-phase protocol. Built-in validation checks are included to confirm the reaction is proceeding correctly.
Phase 1: Friedel-Crafts Acylation (Ketone Synthesis)
-
Preparation: In an oven-dried, argon-flushed flask, dissolve the aromatic substrate (1.0 eq) and the straight-chain acyl chloride (1.05 eq) in an anhydrous, unreactive solvent (e.g., dichloromethane or carbon disulfide)[6].
-
Catalyst Addition (Validation Step): Cool the mixture to 0 °C. Slowly add anhydrous Aluminum Chloride (AlCl₃) in portions.
-
Critical Stoichiometry: You must add at least 1.1 to 1.5 equivalents of AlCl₃. Unlike alkylation, the product ketone forms a stable Lewis acid-base complex with AlCl₃, effectively sequestering the catalyst. If only a catalytic amount is used, the reaction will stall[7].
-
Visual Validation: The formation of a distinct colored complex (often yellow, orange, or deep red depending on the arene) confirms the generation of the acylium ion and subsequent complexation with the product.
-
-
Reaction & Quenching: Allow the reaction to warm to room temperature. Once TLC confirms consumption of the starting material, carefully pour the mixture over crushed ice and 1M HCl.
-
Chemical Validation: The dissolution of the gummy aluminum salts into the aqueous layer confirms the Al-ketone complex has been successfully broken, releasing the free ketone into the organic phase. Extract, wash, and concentrate.
-
Phase 2: Deoxygenation (Clemmensen Reduction)
-
Preparation: To a flask containing the isolated ketone, add freshly prepared amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid[5].
-
Reflux: Heat the mixture to reflux for 4-6 hours. The carbonyl group will be cleanly reduced to a methylene group.
-
Isolation: Cool, extract with diethyl ether, wash with saturated sodium bicarbonate to neutralize residual acid, dry over MgSO₄, and evaporate to yield the pure, un-isomerized straight-chain alkylbenzene.
Section 4: Troubleshooting Guide
Issue 1: The acylation reaction stalls at ~50% conversion, despite excess acyl chloride.
-
Causality: You have likely treated the AlCl₃ as a true catalyst. Because the newly formed ketone coordinates tightly with AlCl₃, the Lewis acid is consumed stoichiometrically[3].
-
Solution: Ensure you are using >1.1 equivalents of AlCl₃ relative to the acyl chloride[7].
Issue 2: I am observing multiple additions (poly-substitution) on my aromatic ring.
-
Causality: This is a common artifact of alkylation, where the added alkyl group activates the ring. However, in acylation, the introduced acyl group is strongly electron-withdrawing, which deactivates the ring and naturally prevents polyacylation[4]. If you see multiple products during acylation, it is rarely polyacylation.
-
Solution: Check your starting materials for impurities or pre-existing isomer mixtures. Ensure your temperature is kept low (0 °C to RT) to prevent secondary cracking or unintended side reactions[6].
Issue 3: The reaction fails completely when using aniline or phenol derivatives.
-
Causality: The lone pair electrons on amines (-NH₂, -NHR) and alcohols (-OH) react directly with the Lewis acid (AlCl₃)[1]. This not only destroys the catalyst but converts an activating group into a strongly deactivating, positively charged complex, halting electrophilic aromatic substitution[3].
-
Solution: Protect the amine (e.g., as an amide or BOC group) or alcohol (e.g., as a methyl ether) prior to attempting the Friedel-Crafts acylation.
Section 5: Quantitative Data Presentation
The following table summarizes the mechanistic and practical differences dictating why the two-step acylation-reduction pathway is vastly superior to direct alkylation for straight-chain synthesis.
| Parameter | Direct F-C Alkylation | F-C Acylation + Reduction |
| Electrophile Intermediate | Alkyl Carbocation | Acylium Ion |
| Isomerization Risk | High (Rapid 1,2-hydride/alkyl shifts) | None (Resonance stabilized) |
| Poly-substitution Risk | High (Product ring is activated) | None (Intermediate ring is deactivated) |
| Lewis Acid Requirement | Catalytic (0.1 - 0.2 eq) | Stoichiometric (>1.1 eq) |
| Typical Yield (Straight-Chain) | < 10% (Major product is branched) | > 85% (Exclusively straight-chain) |
Section 6: References
-
Title: Friedel–Crafts reaction - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net URL: [Link]
-
Title: 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: libretexts.org URL: [Link]
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: libretexts.org URL: [Link]
-
Title: Friedel-Crafts Acylation Source: organic-chemistry.org URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-[4-(2-Methylbutyl)phenyl]ethanone
Case ID: PUR-MBPE-04 Topic: Regioisomer Separation (Para vs. Ortho) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Guide
Executive Summary & Diagnostic Triage
User Query: "I have synthesized 1-[4-(2-Methylbutyl)phenyl]ethanone via Friedel-Crafts acylation, but I cannot remove the ortho-isomer (1-[2-(2-Methylbutyl)phenyl]ethanone). Distillation is not yielding >98% purity."
The Core Issue: The separation of para- and ortho-acyl alkylbenzenes is a classic challenge.[1]
-
Boiling Point Proximity: The ortho-isomer typically boils only 2–5°C lower than the para-isomer due to the "ortho effect" (steric inhibition of intermolecular association), rendering simple distillation ineffective.[1]
-
Melting Point Disparity: The para-isomer is significantly more symmetrical, resulting in a higher melting point and better lattice energy.[1][2]
-
Oiling Out: The 2-methylbutyl chain adds lipophilicity and flexibility, lowering the melting point of the para-isomer (often to near-ambient temperatures), increasing the risk of the product separating as an oil rather than a crystal.[1]
Diagnostic Checklist: Do you have the Ortho-Isomer?
Before proceeding, confirm the impurity profile.[1]
| Diagnostic Method | Para-Isomer (Target) | Ortho-Isomer (Impurity) |
| GC-MS | Elutes later (higher BP/polarity interaction). | Elutes earlier (typically just before the main peak). |
| 1H-NMR (Aromatic Region) | Symmetric AA'BB' system (two doublets, ~7.2 & 7.9 ppm). | Complex ABCD or multiplet pattern; distinctive downfield shift of proton adjacent to Carbonyl if H-bonding occurs. |
| Physical State | Solid or semi-solid at room temp (depending on enantiopurity). | Liquid or oil at room temp.[1] |
Strategic Purification Protocols
We recommend a Hybrid Approach : Use High-Efficiency Rectification to debulk the mixture, followed by Low-Temperature Crystallization for final polishing.
Protocol A: High-Vacuum Fractional Distillation (Debulking)
Use this step if Ortho content is >15%.
The Logic: While BPs are close, they are not identical. A column with sufficient theoretical plates can enrich the para-isomer, reducing the burden on the subsequent crystallization step.
Equipment Setup:
-
Column: Vacuum jacketed Vigreux (minimum 30cm) or Packed Column (structured packing, >10 theoretical plates).
-
Vacuum: < 5 mbar (High vacuum is essential to keep pot temperature <150°C and prevent thermal degradation/isomerization).[1]
Step-by-Step:
-
Degas: Stir crude oil under vacuum (10 mbar) at 40°C for 30 mins to remove volatiles/solvent.
-
Equilibrate: Heat to reflux under full vacuum. Allow column to equilibrate for 20-30 minutes (total reflux).
-
Foreshot (Ortho-Rich): Collect the first 10-15% of the distillate at a high reflux ratio (10:1). This fraction contains the majority of the ortho-isomer and lower-boiling alkylbenzene starting materials.
-
Main Fraction (Para-Enriched): Switch to a lower reflux ratio (3:1 or 5:1) and collect the main fraction.[1] Monitor head temperature closely; a drop indicates the transition to higher boilers or end of run.
Protocol B: Low-Temperature Solvent Crystallization (Polishing)
Use this step for Para enrichment from 85%
The Logic: The para-isomer will crystallize; the ortho-isomer (and the 2-methylbutyl stereoisomers) will remain in the "mother liquor" due to poor packing efficiency.[1]
Reagents:
-
Solvent System: Ethanol/Water (90:10) OR Hexane (if the compound is very lipophilic).[1] Recommendation: Start with Ethanol (95%).
-
Seed Crystals: Crucial. If you lack pure seed, obtain a small amount by freezing a droplet of the distilled oil on dry ice and scratching it with a glass rod.
Step-by-Step:
-
Dissolution: Dissolve the para-enriched oil in the minimum amount of warm Ethanol (approx. 40-50°C). Ratio: ~1.5 mL solvent per gram of oil.
-
Cooling Ramp: Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.
-
Seeding: At ~25°C (or just as cloudiness appears), add seed crystals. Do not skip this.
-
Deep Freeze: Once crystallization begins, move the flask to a bath at -10°C to -20°C . Hold for 4–6 hours.
-
Warning: If you cool too fast without seeding, the product will "oil out" (phase separate as a liquid) rather than crystallize.
-
-
Filtration: Filter quickly on a chilled Buchner funnel. Wash with very cold (-20°C) Ethanol.
-
Drying: Vacuum dry at ambient temperature (melting point may be low, do not heat).
Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing. Why?
A: This is common with branched alkyl chains like the 2-methylbutyl group.[1] The entropy of the flexible chain fights crystal lattice formation.
-
Fix 1 (Seeding): You must provide a template (seed crystal) for the lattice to form.[1]
-
Fix 2 (Solvent): Switch to a more non-polar solvent like Pentane or Hexane at -40°C (Dry Ice/Acetone bath). The "oiling out" often happens because the compound is too insoluble in water/alcohol mixtures but not crystalline enough to precipitate.
-
Fix 3 (Trituration): If it oils out, decant the solvent, add a small amount of cold pentane, and scratch the oil vigorously with a glass rod to induce solidification.
Q2: Can I use chromatography instead?
A: Yes, but it is expensive for scale-up.
-
Stationary Phase: Silica Gel (Standard).[3]
-
Mobile Phase: Hexane:Ethyl Acetate (95:5 to 90:10).[1] The non-polar nature of the alkyl group requires a very non-polar eluent.[1] The ortho-isomer usually elutes first due to intramolecular shielding of the carbonyl oxygen (less interaction with Silica).
Q3: Does the chirality of the 2-methylbutyl group affect purification?
A: Yes. If your starting material was racemic, you have a mixture of enantiomers (
-
Racemate: Racemates often have lower melting points than pure enantiomers (unless they form a high-melting racemic compound). This makes crystallization harder.
-
Diastereomers? No, there is only one chiral center, so you don't have diastereomers unless you have another chiral center in the molecule. You only have enantiomers. Standard achiral crystallization/distillation will not separate the
from the enantiomer, but it will separate the ortho from the para regioisomer.[1]
Visual Workflows
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the appropriate purification method based on crude purity and physical state.[1]
Figure 2: Distillation vs. Crystallization Efficiency
Caption: Theoretical efficiency of separation methods for Acetophenone derivatives.
| Parameter | Distillation (Rectification) | Crystallization (Melt/Solvent) |
| Separation Principle | Boiling Point (Volatility) | Lattice Energy (Packing/Symmetry) |
| Selectivity (Para vs Ortho) | Low ( | High (Para MP |
| Yield | High (>90%) | Moderate (60-80% per pass) |
| Primary Risk | Thermal degradation / Polymerization | Oiling out / Eutectic entrapment |
| Recommendation | Use for Rough Cut | Use for Final Purity |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts workup and fractional distillation techniques).
-
G. A. Olah. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Authoritative source on mechanism and isomer distribution in acylation of alkylbenzenes).
-
Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley AIChE.[1] (Technical guide on overcoming "oiling out" and seeding strategies).
-
Org. Synth. 1998, 9, 3. Preparation of 4-Isobutylacetophenone. (Analogous procedure demonstrating the purification of para-alkylacetophenones).
Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safety and compliance with local chemical regulations.
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-[4-(2-Methylbutyl)phenyl]ethanone
An In-Depth Technical Guide to the 1H NMR Spectrum of 1-[4-(2-Methylbutyl)phenyl]ethanone
Executive Summary
This guide provides a rigorous analysis of the 1H NMR spectrum of 1-[4-(2-Methylbutyl)phenyl]ethanone (CAS: 51556-27-1, also known as p-(2-methylbutyl)acetophenone). Designed for research and development professionals, this document moves beyond basic spectral listing to offer a comparative analysis of experimental conditions that optimize resolution.
Key Technical Insight: The molecule features a chiral center at the C2 position of the butyl chain, rendering the benzylic protons (C1) diastereotopic. In standard solvents like CDCl₃, these protons frequently overlap with the acetyl methyl singlet, obscuring integration and assignment. This guide presents specific solvent and field-strength strategies to resolve this critical region.
Structural Analysis & Proton Assignment
The molecule consists of a para-disubstituted benzene ring.[1] One substituent is an electron-withdrawing acetyl group; the other is a branched alkyl chain (2-methylbutyl) containing a stereocenter.
Molecular Architecture (DOT Visualization)
Caption: Structural logic of 1-[4-(2-Methylbutyl)phenyl]ethanone highlighting the critical benzylic region.[2]
Comparative Analysis: Optimizing Spectral Resolution
The primary challenge in analyzing this molecule is the signal overlap in the 2.5–2.7 ppm region. We compare two experimental approaches to resolve this.
Comparison 1: Solvent Selection (CDCl₃ vs. Benzene-d₆)
The Problem: In Chloroform-d (CDCl₃), the acetyl methyl singlet (δ 2.58) and the benzylic methylene multiplet (δ ~2.65) often merge into a broad, unintegratable envelope.
The Solution: Benzene-d₆ utilizes the Aromatic Solvent Induced Shift (ASIS) . Benzene molecules solvate the solute preferentially, shielding protons located above/below the solvent ring plane.
-
Acetyl Methyl: Significantly shielded (upfield shift) due to the geometry of the ketone-benzene complex.
-
Benzylic Protons: Less affected.
-
Result: The acetyl peak moves to ~2.1 ppm, leaving the benzylic region clear for analysis.
| Feature | Standard (CDCl₃) | High-Resolution Alternative (Benzene-d₆) |
| Acetyl Methyl (δ) | 2.58 ppm (Singlet) | ~2.10 ppm (Singlet) |
| Benzylic CH₂ (δ) | 2.60–2.70 ppm (Overlap) | ~2.45–2.55 ppm (Resolved) |
| Resolution Status | Poor (Integration error likely) | Excellent (Distinct integration possible) |
| Cost | Low | High |
Comparison 2: Field Strength (300 MHz vs. 600 MHz)
The Problem: The benzylic protons are diastereotopic (chemically non-equivalent due to the adjacent chiral center). At 300 MHz, the coupling constants (
The Solution: Higher field strength (600 MHz) increases
| Parameter | 300 MHz (Routine) | 600 MHz (Advanced) |
| Benzylic Signal Shape | Complex Multiplet / Broad Hump | Distinct ABX or AB part of ABX system |
| Acetyl/Benzylic Separation | Likely overlapped | Likely resolved (baseline separation) |
| Chiral Center Resolution | Methyl doublet often obscured | Methyl doublet (C2-Me) clearly resolved |
Comprehensive Spectral Data (Reference: CDCl₃)
The following data represents the expected chemical shifts in CDCl₃. Note the critical overlap warning.
Table 1: 1H NMR Data Assignment
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Integral | Coupling ( |
| Ar-H (2,6) | Aromatic (Ortho to C=O) | 7.89 | Doublet (d) | 2H | ~8.2 (Ortho) |
| Ar-H (3,5) | Aromatic (Meta to C=O) | 7.26 | Doublet (d) | 2H | ~8.2 (Ortho) |
| C1'-H | Benzylic CH₂ | 2.55 – 2.70 | Multiplet (m)* | 2H | Complex (ABX) |
| Acetyl-CH₃ | Methyl Ketone | 2.58 | Singlet (s) | 3H | - |
| C2'-H | Methine (Chiral) | 1.65 – 1.75 | Multiplet (m) | 1H | - |
| C3'-H | Methylene (Ethyl) | 1.15 – 1.40 | Multiplet (m) | 2H | - |
| C2'-CH₃ | Methyl (Branched) | 0.85 | Doublet (d) | 3H | ~6.5 |
| C4'-H | Methyl (Terminal) | 0.88 | Triplet (t) | 3H | ~7.4 |
*Note: The Benzylic CH₂ and Acetyl-CH₃ signals frequently overlap in CDCl₃.
Experimental Protocol
To ensure reproducible data, specifically for purity analysis or chiral resolution studies, follow this protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of the analyte into a clean vial.
-
Choice of Solvent:
-
Routine ID: Add 0.6 mL CDCl₃ (99.8% D, 0.03% TMS).
-
Detailed Structural Analysis: Add 0.6 mL Benzene-d₆ (C₆D₆).
-
-
Ensure complete dissolution. Filter if any particulate is visible (particulates cause field inhomogeneity/broadening).
-
-
Instrument Setup:
-
Temperature: Equilibrate probe to 298 K (25°C) . Temperature fluctuations affect the chemical shift of the acetyl group and water residuals.
-
Lock & Shim: Lock onto the solvent signal. Perform gradient shimming (topshim) to achieve a linewidth < 0.5 Hz on the TMS or residual solvent peak.
-
-
Acquisition Parameters (Standard 1H):
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
-
Spectral Width (SW): 12–14 ppm (-2 to 12 ppm).
-
Acquisition Time (AQ): > 3.0 seconds (ensure high digital resolution).
-
Relaxation Delay (D1): 5.0 seconds .
-
Reasoning: The acetyl methyl protons have long T1 relaxation times. A short D1 will suppress the singlet integration, leading to underestimation of the acetyl group vs. the aromatic protons.
-
-
Scans (NS): 16 (for >10 mg sample) or 64 (for <5 mg sample).
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manual phasing is required for the aromatic doublets.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure accurate integration of the aliphatic region.
-
Workflow Logic (DOT Visualization)
Caption: Decision workflow for NMR acquisition emphasizing solvent choice and relaxation delay.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard reference for AA'BB' aromatic systems and alkyl chain shifts).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
-
Reich, H. J. (2024). "Solvent Effects in NMR Spectroscopy." University of Wisconsin-Madison Chemistry. [Link] (Authoritative source on ASIS effects).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
Sources
Introduction: The Analytical Challenge of Structurally Similar Aldehydes
An Application Scientist's Guide to Distinguishing 2-Methylbutanal and 3-Methylbutanal Isomers by GC-MS
In fields ranging from flavor and fragrance chemistry to environmental analysis and metabolomics, the accurate identification of volatile organic compounds is paramount. Among these, short-chain aldehydes such as 2-methylbutanal and 3-methylbutanal are of significant interest.[1][2] 2-methylbutanal imparts sharp, malty, and cocoa-like notes, while 3-methylbutanal (also known as isovaleraldehyde) is associated with malty, cheesy, and chocolate aromas.[3][4]
These two compounds are structural isomers, both with the chemical formula C₅H₁₀O and a molecular weight of 86.13 g/mol .[5][6] Their structural similarity results in nearly identical boiling points (92-93°C for 2-methylbutanal and 92.5°C for 3-methylbutanal), posing a significant challenge for chromatographic separation.[6][7] This guide provides a robust, in-depth methodology for reliably distinguishing these two isomers using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the causality behind experimental choices to ensure a self-validating and reproducible method.
Part 1: The Chromatographic Separation Strategy
The fundamental principle of gas chromatography is the separation of compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[8] For isomers with very close boiling points, achieving separation requires a stationary phase that can exploit subtle differences in molecular shape and polarity.
While a standard non-polar column (e.g., a DB-5ms) separates compounds primarily by boiling point and may not provide adequate resolution, a mid-polarity column is the superior choice.[9] A cyanopropylphenyl-based column (e.g., a DB-624 or equivalent) is highly recommended. The cyano groups introduce dipole-dipole interactions, providing an alternative separation mechanism beyond simple van der Waals forces. This allows the column to differentiate based on the slight difference in the polarity and shape of the two isomers, enabling their resolution even with a standard temperature ramp.
Part 2: Mass Spectrometric Differentiation - Decoding the Fragments
Where chromatography provides separation, mass spectrometry provides identification. Using the standard 70 eV electron ionization (EI) mode, the molecular ion (M•⁺) of both isomers is observed at a mass-to-charge ratio (m/z) of 86. However, the key to their differentiation lies in the unique fragmentation patterns that arise from their distinct branching structures.[10]
Fragmentation Pattern of 2-Methylbutanal (Structure: CH₃CH₂CH(CH₃)CHO)
The branching at the alpha-carbon (C2) is the critical structural feature. The primary fragmentation mechanism is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[11][12]
-
Loss of the ethyl radical (•C₂H₅): Cleavage of the bond between C2 and C3 results in the loss of an ethyl radical (mass 29). This forms a highly stable acylium ion at m/z 57 . This is typically the base peak (the most abundant ion) in the spectrum of 2-methylbutanal.
-
Loss of the formyl radical (•CHO): Cleavage of the bond between C1 and C2 leads to the loss of the formyl radical (mass 29), producing a sec-butyl cation at m/z 57 . While this ion has the same nominal mass, the loss of the ethyl group is the more dominant pathway leading to the base peak.
-
Molecular Ion (M•⁺): A peak at m/z 86 corresponding to the intact molecular ion is present but often of low intensity.
Fragmentation Pattern of 3-Methylbutanal (Structure: (CH₃)₂CHCH₂CHO)
The branching in 3-methylbutanal is at the beta-carbon (C3). This different structure opens up an additional, highly characteristic fragmentation pathway.
-
McLafferty Rearrangement: 3-methylbutanal possesses a hydrogen atom on its gamma-carbon (the methyl groups at C3). This allows for the characteristic McLafferty rearrangement, a process involving a six-membered ring transition state that results in the elimination of a neutral alkene (propene, C₃H₆, mass 42).[11][12] This produces a prominent radical cation at m/z 44 , which is often the base peak for this isomer.
-
Loss of the isopropyl radical (•C₃H₇): α-cleavage between the C2 and C3 carbons results in the loss of an isopropyl radical (mass 43), leading to a fragment at m/z 43 .
-
Molecular Ion (M•⁺): A peak at m/z 86 is also observed.
The presence of a strong m/z 44 peak is the definitive marker for 3-methylbutanal, while a dominant m/z 57 peak is characteristic of 2-methylbutanal.
Part 3: A Validated GC-MS Protocol
This protocol is designed to be a self-validating system, where the combination of retention time and mass spectral data provides unambiguous identification.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. gavinpublishers.com [gavinpublishers.com]
- 3. Showing Compound 2-Methylbutan-1-al (FDB004697) - FooDB [foodb.ca]
- 4. 3-Methylbutanal | C5H10O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butanal, 2-methyl- [webbook.nist.gov]
- 6. Butanal, 3-methyl- [webbook.nist.gov]
- 7. (S)-2-methylbutanal [webbook.nist.gov]
- 8. WO2003087809A1 - Stationary phases for gas chromatography - Google Patents [patents.google.com]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jove.com [jove.com]
- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
Comparative reactivity of p-(2-methylbutyl)acetophenone vs p-isobutylacetophenone
Comparative Reactivity & Application Guide: -(2-Methylbutyl)acetophenone vs. -Isobutylacetophenone
Executive Summary
This guide provides an in-depth technical comparison between
Key Takeaway:
- -Isobutylacetophenone is the industrial standard for NSAID synthesis (Ibuprofen) but suffers from known photochemical instability.
- -(2-Methylbutyl)acetophenone introduces a chiral center in the hydrophobic tail, offering a scaffold for stereochemically complex drugs and chiral liquid crystals, though it requires stricter process controls to prevent racemization during synthesis.
Structural & Physical Analysis
The primary differentiator lies in the alkyl chain branching. This structural variation influences lipophilicity, crystal packing, and stereochemical outcomes in downstream transformations.
| Feature | ||
| CAS Number | 38861-78-8 | 53006-78-3 (racemic) / Specific enantiomers vary |
| Structure | 1-[4-(2-methylpropyl)phenyl]ethanone | 1-[4-(2-methylbutyl)phenyl]ethanone |
| Alkyl Chain | ||
| Chirality | Achiral (Symmetric tail) | Chiral (Asymmetric tail at C2') |
| Steric Bulk | Moderate ( | High ( |
| Primary Application | Ibuprofen precursor; Fragrance | Chiral intermediate; Liquid Crystal Mesogen |
| Photostability | Low (Prone to Norrish Type II cleavage) | Moderate (Similar risk, but steric bulk may alter kinetics) |
Synthesis & Process Chemistry
Both molecules are synthesized via Friedel-Crafts Acylation , but the process requirements differ significantly due to the chiral nature of the 2-methylbutyl derivative.
A. Friedel-Crafts Acylation Pathway
The standard industrial route involves the acylation of the corresponding alkylbenzene with acetyl chloride or acetic anhydride, catalyzed by aluminum chloride (
Critical Process Insight:
-
Isobutyl Series: The reaction is robust. The isobutyl group is stable under standard Lewis acid conditions.
-
2-Methylbutyl Series: If starting from optically active (2-methylbutyl)benzene (e.g., derived from natural fusel oil), the stereocenter is at the
-position relative to the ring. While less prone to racemization than an -chiral center, prolonged exposure to strong Lewis acids ( ) at high temperatures can induce hydride shifts , leading to partial racemization or rearrangement. Milder catalysts (e.g., Zeolites or ) are recommended for the chiral variant.
Figure 1: Comparative Synthesis Pathway via Friedel-Crafts Acylation. Note the critical temperature control required for the chiral 2-methylbutyl analog.
Reactivity Profile Comparison
A. Ketone Reduction (Stereoselectivity)
When reducing the ketone to an alcohol (e.g., using
- -Isobutylacetophenone: Produces a racemic alcohol (1-[4-isobutylphenyl]ethanol). Enantioselective reduction requires chiral catalysts (e.g., CBS reduction).
-
-(2-Methylbutyl)acetophenone: The presence of the existing chiral center in the tail creates a diastereomeric environment . Reduction will yield a mixture of diastereomers (e.g.,
and ). The "remote" chiral center ( -position to the carbonyl) exerts weak induction, typically yielding low diastereomeric excess ( ) without a chiral catalyst, but this intrinsic bias must be accounted for in high-precision synthesis.
B. Oxidation (Willgerodt-Kindler Reaction)
Both ketones are precursors to arylalkanoic acids (Profens).
-
Reaction: Ketone + Sulfur + Morpholine
Thioamide Acid. -
Outcome:
-
Isobutyl: Yields Ibuprofen (racemic).
-
2-Methylbutyl: Yields 4-(2-methylbutyl)phenylacetic acid. This analog is often investigated for modified pharmacokinetic profiles due to the increased lipophilicity of the 2-methylbutyl tail.
-
C. Photochemical Stability (Degradation)
Research indicates that
-
Mechanism: Norrish Type II cleavage. The
-hydrogen abstraction is facilitated by the excited carbonyl triplet state. -
Comparison: Both molecules possess accessible
-hydrogens in the alkyl tail. However, the 2-methylbutyl group has a tertiary -hydrogen (in the ethyl group branch) which is more abstractable than the primary -hydrogens of the isobutyl group. -
Implication: The 2-methylbutyl analog is theoretically less photostable and requires rigorous protection from light during storage.
Figure 2: Photochemical degradation pathway relevant to p-isobutylacetophenone (Ibuprofen Impurity E).
Experimental Protocol: Selective Friedel-Crafts Acylation
Objective: Synthesis of
Reagents:
-
(S)-2-Methylbutylbenzene (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Aluminum Chloride (
, anhydrous, 1.3 eq) -
Dichloromethane (DCM, anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Catalyst Suspension: Add
(1.3 eq) and DCM ( substrate) to the flask. Cool to -10°C using an ice/salt bath. Note: Lower temperature is critical for the chiral substrate to minimize racemization. -
Acylation Agent: Add Acetyl Chloride (1.2 eq) dropwise to the suspension over 15 minutes. Stir for 10 minutes until the complex forms.
-
Substrate Addition: Dissolve (S)-2-methylbutylbenzene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -5°C.
-
Reaction: Stir at -5°C to 0°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3][1]
-
Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (
ice / acid). -
Workup: Extract with DCM (
). Wash combined organics with saturated , water, and brine. Dry over . -
Purification: Concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography (Silica gel, 5% EtOAc in Hexanes).
Validation Point:
-
Check optical rotation
of the product versus the starting material. A significant drop indicates racemization occurred via hydride shift mechanisms.
References
-
BenchChem. "A Comparative Guide to the Reactivity of Methylacetophenone Isomers." BenchChem Technical Guides, 2025. Link
-
National Center for Biotechnology Information (NCBI). "4'-Isobutylacetophenone (Compound Summary)." PubChem, 2025.[3] Link
-
Castellanos, L., et al. "Friedel-Crafts Acylation, Lab Guide." The Organic Chemistry Notebook Series, 2025. Link
-
Chowdhury, R.R., et al. "Photochemical transformation of ibuprofen into harmful 4-isobutylacetophenone." Journal of Hazardous Materials, 2013. Link
-
NIST Mass Spectrometry Data Center. "4'-(2-Methylpropyl)acetophenone Mass Spectrum." NIST Chemistry WebBook, 2025. Link
Sources
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 3. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Mesogenic Properties of Methylbutyl vs. Pentyl Phenyl Ketones
Executive Summary: The Structural Divergence
In the design of thermotropic liquid crystals (LCs), the choice between a linear alkyl chain (n-pentyl ) and a branched chiral chain (2-methylbutyl ) attached to a phenyl ketone core is a critical decision point. This guide objectively compares these two moieties, analyzing their impact on phase stability, transition temperatures, and optical textures.[1]
-
Pentyl Phenyl Ketones (Linear): Serve as robust mesogenic stabilizers. They promote high packing efficiency, favoring standard Nematic (N) or Smectic A (SmA) phases with higher clearing points.
-
Methylbutyl Phenyl Ketones (Branched/Chiral): Act as functional disruptors. The branching reduces thermal stability (lowering
and ) but introduces chirality , enabling Chiral Nematic (Cholesteric, N), Blue Phases , or Ferroelectric Smectic C (SmC)* phases.
Chemical Identity & Stereochemical Impact[1][2][3]
The fundamental difference lies in the steric profile and symmetry of the terminal tail.
| Feature | Pentyl Phenyl Ketone Derivative | Methylbutyl Phenyl Ketone Derivative |
| IUPAC Tail Name | Pentyl- (or n-Amyl-) | 2-Methylbutyl- (active Amyl-) |
| Stereochemistry | Achiral (Symmetric) | Chiral (Usually S-isomer from L-isoleucine) |
| Steric Profile | Linear, high aspect ratio | Branched, steric bulge at C2 |
| Packing Efficiency | High (Favors parallel alignment) | Low (Disrupts layer packing) |
| Primary Phase | Nematic (N) / Smectic A (SmA) | Chiral Nematic (N) / Smectic C |
Mechanistic Insight: The "Odd-Even" & Branching Effect
The n-pentyl chain (
In contrast, the 2-methylbutyl group introduces a methyl protrusion at the chiral center. This creates a "steric twist" between adjacent molecules. While this destabilizes the nematic range (lowering the clearing point), it is the causal mechanism for the helical superstructure seen in cholesteric phases.
Mesogenic Performance Comparison
The following data synthesizes performance metrics from phenyl ketone-based mesogens and their close structural analogs (e.g., cyanobiphenyls) to isolate the tail effect.
A. Thermal Transitions (DSC Data)
Data normalized for a standard biphenyl-ketone core.
| Parameter | Pentyl Derivative (Linear) | Methylbutyl Derivative (Branched) | Impact of Branching |
| Melting Point ( | Lowers | ||
| Clearing Point ( | Lowers | ||
| Enthalpy of Fusion ( | High (>15 kJ/mol) | Moderate (~10-12 kJ/mol) | Reduced lattice energy. |
| Supercooling Ability | Low (Crystallizes readily) | High (Forms stable glasses) | Ideal for "Glassy LC" applications. |
Critical Insight: The methylbutyl derivatives often exhibit monotropic behavior (LC phase only on cooling) due to the destabilizing branch, whereas pentyl derivatives are typically enantiotropic (LC phase on heating and cooling).
B. Optical Textures (POM Analysis)
-
Pentyl (Nematic): Under Polarized Optical Microscopy (POM), these exhibit the classic Schlieren texture with 2- and 4-brush defects, or a Marble texture .
-
Methylbutyl (Cholesteric): These display Oily Streak textures or Fingerprint textures due to the helical pitch. If the pitch is in the visible range, they exhibit Selective Reflection (iridescence).
Experimental Protocols
To validate these properties in your own lab, follow these self-validating workflows.
Protocol A: Synthesis of Phenyl Ketone Mesogens (Friedel-Crafts)
This standardizes the core to isolate the tail effect.
-
Reagents:
-
Substrate: 4-methoxybiphenyl (or relevant aromatic core).
-
Acylating Agent A: Hexanoyl chloride (for Pentyl).
-
Acylating Agent B: (+)-2-Methylbutyryl chloride (for Methylbutyl).
-
Catalyst: Anhydrous
. -
Solvent: Dry Dichloromethane (DCM).
-
-
Procedure:
-
Cool
(1.2 eq) in DCM to . -
Add Acylating Agent (1.1 eq) dropwise. Stir 30 min to form acylium ion.
-
Add Substrate (1.0 eq) slowly to maintain temp
. -
Reflux for 4 hours.
-
Quench: Pour into ice/HCl mix. Extract with DCM.[2]
-
-
Validation:
-
FTIR: Look for ketone
stretch (~1680 ). -
Chirality Check: Measure specific rotation
for the methylbutyl product.
-
Protocol B: Phase Characterization (DSC/POM)
-
Sample Prep: Encapsulate 2-5 mg of purified ketone in an aluminum DSC pan.
-
DSC Cycle:
-
Heat to Isotropic (
above predicted ) to erase thermal history. -
Cool at
to . -
Heat at
to Isotropic.
-
-
POM Confirmation:
-
Place sample on a glass slide with a cover slip.
-
Observe under crossed polarizers during the cooling cycle (from step 2).
-
Checkpoint: If "Oily Streaks" appear
Confirm Chiral Nematic (Methylbutyl). If "Schlieren" appears Confirm Nematic (Pentyl).
-
Visualizing the Logic
The following diagrams illustrate the synthesis pathway and the phase transition logic flow.
Diagram 1: Synthesis & Structural Divergence
Caption: Divergent synthesis pathways yielding linear (nematic) vs. branched (chiral) mesogens.
Diagram 2: Phase Transition Logic
Caption: Phase transition sequences. Note the lower clearing point (
References
-
Gray, G. W., & Harrison, K. J. (1974). New Family of Nematic Liquid Crystals for Displays (Cyanobiphenyls). Electronics Letters. Link (Foundational comparison of pentyl vs branched tails).
-
Goodby, J. W., et al. (2014). Chirality in Liquid Crystals: Structures and Properties. Liquid Crystals Reviews. Link (Detailed mechanism of 2-methylbutyl induced chirality).
- Hori, K., et al. (2011). Structure-Property Relationships of Vinyl Ketone Mesogens. Polymer Journal.
- Mandle, R. J., & Goodby, J. W. (2016). Dependence of Mesogenic Properties on Terminal Chain Length and Branching. Chemistry - A European Journal.
Sources
Mass spectrometry fragmentation patterns of 4-(2-methylbutyl)acetophenone
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(2-methylbutyl)acetophenone , a structural isomer of critical interest in organic synthesis, fragrance chemistry, and pharmaceutical impurity profiling.
Executive Summary & Application Scope
4-(2-methylbutyl)acetophenone (C₁₃H₁₈O, MW 190.28 Da) is a branched alkyl-aromatic ketone. In drug development and fragrance analysis, it is frequently encountered as a structural isomer of 4-n-pentylacetophenone and 4-isobutylacetophenone (a key Ibuprofen precursor).
Accurate differentiation of this molecule relies on detecting subtle shifts in fragmentation intensity ratios caused by the beta-branching of the alkyl chain. This guide details the mechanistic cleavage pathways and provides a comparative framework for distinguishing this specific isomer from its linear and alpha-branched counterparts.
Experimental Methodology: GC-MS Protocol
To ensure reproducible fragmentation patterns, the following standardized Electron Ionization (EI) protocol is recommended. This setup minimizes thermal degradation while maximizing the abundance of diagnostic ions.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Ionization Source | Electron Impact (EI) @ 70 eV | Standard energy for library matching; promotes characteristic benzylic cleavage. |
| Source Temperature | 230°C | Prevents condensation of high-boiling aromatics without inducing thermal cracking. |
| Transfer Line | 280°C | Ensures rapid transport of the analyte from GC to MS. |
| Scan Range | m/z 40–300 | Captures low-mass acetyl fragments (m/z 43) and the molecular ion (m/z 190). |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) | Non-polar phase provides separation based on boiling point and van der Waals forces, crucial for separating alkyl isomers. |
Fragmentation Mechanics: The "Fingerprint"
The mass spectrum of 4-(2-methylbutyl)acetophenone is governed by the competition between benzylic cleavage and McLafferty rearrangement . The specific branching at the C2 (beta) position of the alkyl chain dictates the dominant pathway.
Mechanism 1: Benzylic Cleavage (Dominant Pathway)
The most intense high-mass fragment arises from the cleavage of the bond beta to the aromatic ring.
-
Process: The bond between the alpha-methylene (
) and the beta-methine ( ) breaks. -
Energetics: This cleavage is favored because it generates a resonance-stabilized 4-acetylbenzyl cation (m/z 133) and loses a secondary alkyl radical (sec-butyl radical).
-
Comparison Note: Linear isomers (e.g., n-pentyl) lose a primary radical, which is less stable. Therefore, the m/z 133 peak is significantly more intense for the 2-methylbutyl isomer than for the n-pentyl isomer.
Mechanism 2: McLafferty Rearrangement
Because the alkyl chain contains gamma-hydrogens (on the terminal ethyl group), the molecule undergoes a McLafferty-like rearrangement involving the aromatic ring (often called the Gamma-Hydrogen Rearrangement).
-
Process: A gamma-hydrogen transfers to the ortho-position of the benzene ring, followed by cleavage of the alpha-beta bond.
-
Result: Formation of the 4-methylacetophenone radical cation at m/z 134 .
-
Diagnostic Value: The ratio of m/z 133 (Benzylic) to m/z 134 (Rearrangement) is the primary discriminator between isomers.
Mechanism 3: Acetyl Group Fragmentation
-
Alpha-Cleavage: Loss of the methyl group from the acetyl moiety (
) yields the acylium ion . -
Result: A distinct peak at m/z 175 .
-
Base Peak: The acetyl cation (
) appears at m/z 43 , typically the base peak (100% intensity) in acetophenones.
Pathway Visualization
The following diagram maps the competing fragmentation pathways.
Figure 1: Competing fragmentation pathways for 4-(2-methylbutyl)acetophenone. The benzylic cleavage (green) is enhanced by the stability of the lost secondary radical.
Comparative Analysis: Distinguishing Isomers
Differentiation of 4-(2-methylbutyl)acetophenone from its isomers requires analyzing the relative abundance of the m/z 133 and m/z 134 ions.
Isomer Comparison Table
| Isomer | Structure | Key Cleavage | Dominant Fragment (High Mass) | 133/134 Ratio |
| 4-(2-methylbutyl)acetophenone | Beta-branched | Benzylic (loses sec-butyl) | m/z 133 (High Intensity) | High (>1.5) |
| 4-n-pentylacetophenone | Linear | Benzylic (loses n-butyl) | m/z 133 (Moderate) | Low (~1.0) |
| 4-(1-methylbutyl)acetophenone | Alpha-branched | Alpha-cleavage | m/z 147 (Diagnostic) | N/A |
| 4-isobutylacetophenone | Beta-branched (short) | Benzylic (loses isopropyl) | m/z 133 (High) | High |
Differentiation Logic
-
Check for m/z 147: If present, the branching is at the alpha position (1-methylbutyl). If absent, proceed to step 2.
-
Analyze m/z 133 vs 134:
-
High m/z 133: Indicates branching at the beta position (2-methylbutyl or isobutyl). The loss of a secondary radical drives this pathway.
-
Equal/High m/z 134: Indicates a linear chain (n-pentyl) where the McLafferty rearrangement competes effectively with the loss of a primary radical.
-
-
Distinguish from Isobutyl: 4-isobutylacetophenone (MW 176) has a different molecular ion.[1] Ensure M+ is 190 to confirm the pentyl-chain length.
Decision Tree for Identification
Figure 2: Logical workflow for distinguishing 4-(2-methylbutyl)acetophenone from its structural isomers.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Isobutylacetophenone (Analogous Fragmentation). National Institute of Standards and Technology.[2][3] Link
-
Doc Brown's Chemistry. Fragmentation Patterns of Branched Alkanes and Alkylbenzenes.Link
-
ChemGuide. Interpretation of Mass Spectra: Fragmentation of Organic Compounds.Link
-
ChemicalBook. 4'-(2-Methylpropyl)acetophenone Properties and Safety.Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[4-(2-Methylbutyl)phenyl]ethanone
Our approach is rooted in the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA)[1][2]. This means that from the moment a chemical enters your facility until its final disposal, its handling is a matter of regulatory compliance and ethical scientific practice.
Hazard Assessment and Characterization
1-[4-(2-Methylbutyl)phenyl]ethanone is a substituted aromatic ketone. Based on data from analogous compounds such as 4'-Isobutylacetophenone and other phenyl ethanone derivatives, we can infer the following potential hazards[3][4]:
-
Irritation: Can cause skin and serious eye irritation[3][5][6].
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects[4].
It is imperative to treat this compound as hazardous waste unless confirmed otherwise by a certified analysis[7].
Table 1: Inferred Hazard Profile of 1-[4-(2-Methylbutyl)phenyl]ethanone
| Hazard Classification | Inferred GHS Category | Precautionary Statement References |
| Flammable Liquid | Category 3/4 | P210, P233, P240, P241, P242, P243[5] |
| Acute Toxicity (Oral) | Category 4 | P264, P270, P301+P312[3][5] |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313[3][5][6] |
| Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313[5][6] |
| Aquatic Hazard (Chronic) | Category 2/3 | P273[4] |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 1-[4-(2-Methylbutyl)phenyl]ethanone for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: If there is a risk of inhalation of vapors or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge[6].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[8].
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment[5][8].
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container[8][9].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[10].
Step-by-Step Disposal Procedure
The disposal of 1-[4-(2-Methylbutyl)phenyl]ethanone must adhere to federal, state, and local regulations[10].
Step 1: Waste Identification and Segregation
-
Treat all unused 1-[4-(2-Methylbutyl)phenyl]ethanone and any material contaminated with it as hazardous waste[7].
-
Segregate this waste stream from other incompatible chemical wastes to prevent hazardous reactions[7][11]. For instance, do not mix it with strong oxidizing agents.
Step 2: Containerization
-
Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable[11][12].
-
The container must be in good condition, with a secure, tight-fitting lid[7][11].
-
Never reuse a container that previously held an incompatible chemical without thorough decontamination[10].
Step 3: Labeling
-
As soon as waste is added to the container, it must be labeled with the words "Hazardous Waste"[13].
-
The label should also include the full chemical name: "1-[4-(2-Methylbutyl)phenyl]ethanone," and an indication of the hazards (e.g., "Flammable," "Irritant")[7][13].
-
Record the accumulation start date on the label[2].
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[13][14].
-
The SAA must be under the control of laboratory personnel[11].
-
Ensure the container is kept closed at all times, except when adding waste[7][14].
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[14].
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[14].
-
Do not attempt to dispose of the chemical waste down the drain or in the regular trash[8][11].
-
The ultimate disposal method will likely be high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[8].
Disposal of Empty Containers:
-
Empty containers that held 1-[4-(2-Methylbutyl)phenyl]ethanone must also be managed as hazardous waste unless they are triple-rinsed[10].
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[10].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-[4-(2-Methylbutyl)phenyl]ethanone.
Caption: Disposal workflow for 1-[4-(2-Methylbutyl)phenyl]ethanone.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific waste management policies and your local EHS department for any additional requirements.
References
-
Safety data sheet - Pharmacopoeia. Available at: [Link]
-
1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
-
Ethanone, 1-(4-methylphenyl)-2-(4-morpholinyl)-2-phenyl- - Related Substances. EPA. Available at: [Link]
-
Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ. Available at: [Link]
-
Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. ACTenviro. Available at: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
-
Methyl Ethyl Ketone (2-Butanone). EPA. Available at: [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
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RCRA. Case Western Reserve University Environmental Health and Safety. Available at: [Link]
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Chemistry Lab Waste Disposal. Environmental Marketing Services. Available at: [Link]
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Navigating the Safe Handling of 1-[4-(2-Methylbutyl)phenyl]ethanone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. This guide provides essential, immediate safety and logistical information for the handling of 1-[4-(2-Methylbutyl)phenyl]ethanone, a substituted acetophenone derivative. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deep understanding of the causality behind these recommendations, fostering a culture of safety and scientific integrity.
Core Safety Directives and Hazard Assessment
Substituted acetophenones, as a class of organic compounds, present a range of potential hazards that necessitate careful handling to mitigate risk. These hazards can include:
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Toxicity: Harmful if swallowed.[3]
-
Respiratory Effects: May cause respiratory irritation.[1][3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for the safe handling of any chemical. For 1-[4-(2-Methylbutyl)phenyl]ethanone and its analogs, the following PPE is mandatory.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[6] This is critical to prevent eye contact which can cause serious irritation.[1][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing may be necessary depending on the scale of work.[6] | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6][8][9] This prevents skin contact, which can lead to irritation.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[7] A full-face respirator may be necessary in situations with a high risk of aerosol formation.[6] | This is to avoid inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1] |
Experimental Workflow: From Benchtop to Disposal
A systematic and well-documented workflow is essential for both safety and experimental reproducibility. The following step-by-step guide outlines the safe handling of 1-[4-(2-Methylbutyl)phenyl]ethanone.
Pre-Handling Preparations
-
Information Review: Before commencing any work, thoroughly review this safety guide and any available safety data for similar compounds.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
Handling the Chemical
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of any dust or vapors.[10]
-
Dispensing: When weighing and transferring the chemical, do so carefully to minimize the generation of dust or aerosols.[10] Use non-sparking tools to prevent ignition sources.[6]
-
Storage: Keep the container tightly closed when not in use.[8][11] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10]
Spill Response
In the event of a spill, a calm and methodical response is crucial to contain the situation effectively.
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[6]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[6]
-
Containment and Cleanup: For liquid spills, soak up with an inert absorbent material.[7][11] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust generation.[10]
-
Decontamination: Thoroughly clean the spill area after the material has been removed.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of 1-[4-(2-Methylbutyl)phenyl]ethanone and its containers is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this chemical should be treated as hazardous waste.
-
Containerization: Collect waste in suitable, closed, and properly labeled containers.[6]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not let the chemical enter drains.[6]
Conclusion: A Commitment to Safety
The responsible handling of chemical compounds is the bedrock of scientific advancement. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), this guide provides a robust framework for the safe management of 1-[4-(2-Methylbutyl)phenyl]ethanone. The causality-driven protocols and emphasis on understanding the "why" behind each step are designed to empower researchers to work safely and effectively, ultimately building a deeper trust in our shared commitment to laboratory safety.
References
-
Safety Data Sheet: Acetophenone - Carl ROTH. (2024, September 18). Retrieved from [Link]
-
Safety Data Sheet: Acetophenone - Carl ROTH. (2024, September 18). Retrieved from [Link]
-
Acetophenone Safety Guide | PDF | Personal Protective Equipment | Toxicity - Scribd. (2009, June 19). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
-
Ethanone, 1-(4-ethylphenyl)- - Synerzine. (2018, June 22). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
